Cerivastatin-D3, Sodium Salt
Beschreibung
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Eigenschaften
Molekularformel |
C26H33FNNaO5 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |
InChI-Schlüssel |
GPUADMRJQVPIAS-ARMPMJDMSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
Kanonische SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cerivastatin-D3, Sodium Salt: A Technical Guide for Researchers
Introduction: The Significance of a Labeled Statin Analog
Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed to lower cholesterol and prevent cardiovascular disease.[1][2][3][4][5] Although it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, its high affinity for the HMG-CoA reductase enzyme makes it and its analogs valuable tools in biomedical research.[1][2][3] This guide focuses on a specific, stable isotope-labeled analog: Cerivastatin-D3, Sodium Salt. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies involving cerivastatin or other statins using mass spectrometry.[6]
This document provides an in-depth overview of the chemical structure, physicochemical properties, and, most critically, the practical application of this compound as an internal standard in analytical methodologies. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Chemical Structure and Physicochemical Properties
This compound is a deuterated form of Cerivastatin sodium. The deuterium atoms are located on the methoxymethyl group, a modification that is crucial for its function as an internal standard without significantly altering its chemical behavior.[7][8][9]
The chemical structure of this compound is as follows:
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(trideuteriomethoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate, sodium salt [7]
The core structure consists of a substituted pyridine ring linked to a dihydroxyheptenoic acid side chain, which is the functional group responsible for inhibiting HMG-CoA reductase.[1] The sodium salt form enhances its solubility in aqueous solutions.[1][10][11]
| Property | Value | Source |
| Molecular Formula | C26H30D3FNNaO6 | [8] |
| Molecular Weight | 500.55 g/mol | [8] |
| Unlabeled CAS Number | 143201-11-0 | [7][12][13][14] |
| Appearance | White to off-white hygroscopic amorphous powder | [10][11] |
| Solubility | Soluble in water, methanol, and ethanol | [1][10][11] |
Mechanism of Action of the Parent Compound: Cerivastatin
Cerivastatin, the parent compound of this compound, is a competitive inhibitor of HMG-CoA reductase.[1][2][3][4][11][15] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2][3][11][15] By inhibiting this enzyme, cerivastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[2][11][15] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby lowering total and LDL cholesterol levels.[2][3][15] Cerivastatin was noted for its high potency, being a more potent inhibitor of HMG-CoA reductase than other statins available at the time.[1][5][16][17]
Metabolism of the Parent Compound: Cerivastatin
Cerivastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP2C8 and CYP3A4.[1][12][15][18][19][20] The two main metabolic pathways are demethylation of the benzylic methyl ether and hydroxylation of one of the methyl groups on the isopropyl substituent.[1][18][19] This results in the formation of two major active metabolites, M-1 and M-23.[1][2][11][18] While these metabolites are pharmacologically active, the parent cerivastatin is the primary contributor to the cholesterol-lowering effect.[1][11]
Application in Quantitative Bioanalysis: Use as an Internal Standard
The primary and most valuable application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[6]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS analysis, an internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls. It is used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[6]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative LC-MS.[6] The key advantages are:
-
Similar Chemical and Physical Properties: The deuterium substitution results in a negligible difference in the chemical and physical properties compared to the unlabeled analyte. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[6]
-
Co-elution with the Analyte: The SIL internal standard typically co-elutes with the analyte during liquid chromatography, which is crucial for accurate correction of matrix effects and ionization suppression or enhancement.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.
Experimental Protocol: Quantification of Cerivastatin in a Biological Matrix using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of cerivastatin in a biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of Cerivastatin (the analyte) and this compound (the internal standard) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- From the primary stock solutions, prepare a series of working solutions of the analyte at different concentrations to be used for the calibration curve.
- Prepare a working solution of the internal standard at a fixed concentration. The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration range of the analyte in the samples.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of the biological sample (plasma, serum, etc.), calibrator, or quality control, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte and internal standard from other matrix components.
- Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Optimize the MS parameters (e.g., ion source temperature, gas flows, collision energy) for both the analyte and the internal standard.
- Select appropriate precursor-to-product ion transitions for both cerivastatin and Cerivastatin-D3. For example:
- Cerivastatin: [M-H]⁻ → product ion
- Cerivastatin-D3: [M-H]⁻ → product ion (with a +3 Da shift in the precursor ion)
4. Data Analysis:
- Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of cerivastatin using Cerivastatin-D3 as an internal standard.
Caption: Simplified signaling pathway of Cerivastatin's mechanism of action.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of cerivastatin and potentially other statins. Its properties as a stable isotope-labeled internal standard ensure the accuracy and reliability of bioanalytical data obtained through LC-MS methodologies. This guide has provided a comprehensive overview of its chemical nature, the mechanism of its parent compound, and a practical framework for its application. By understanding and implementing the principles outlined herein, scientists can enhance the quality and integrity of their research in drug metabolism, pharmacokinetics, and related fields.
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Mück, W. (2000). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 39(2), 99–116. [Link]
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Mück, W., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved. Drug Metabolism and Disposition, 25(3), 321–331. [Link]
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Aung, T., et al. (2020). Cerivastatin for lowering lipids. Cochrane Database of Systematic Reviews, (11). [Link]
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U.S. Food and Drug Administration. BAYCOL (cerivastatin sodium tablets) Pharmacology Review. [Link]
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Tomalik-Scharte, D., et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenomics and Personalized Medicine, 3, 57–67. [Link]
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MedicineNet. (n.d.). cerivastatin (Baycol): Drug Side Effects and Dosing. [Link]
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Pharmaffiliates. Chemical Name : Hydroxy Cerivastatin-d3 Sodium Salt. [Link]
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Deuterated Cerivastatin: A Mechanistic Deep Dive into Enhanced Pharmacokinetic and Pharmacodynamic Profiles
Abstract
Cerivastatin, a highly potent HMG-CoA reductase inhibitor, was withdrawn from the global market due to an unacceptably high incidence of severe rhabdomyolysis.[1][2] This toxicity was linked to its pharmacokinetic profile, particularly its metabolism by cytochrome P450 enzymes and significant drug-drug interactions.[3] This technical guide explores the mechanism of action of a strategically deuterated version of cerivastatin. By leveraging the deuterium kinetic isotope effect (KIE), the targeted replacement of hydrogen with deuterium at sites of metabolic vulnerability is hypothesized to slow the rate of metabolic clearance. This guide provides a comprehensive overview of cerivastatin's primary mechanism, its metabolic liabilities, the core principles of deuteration, and the experimental methodologies required to validate the anticipated improvements in its pharmacokinetic and pharmacodynamic profile. The central hypothesis is that deuteration can sufficiently alter cerivastatin's metabolism to increase its therapeutic index, potentially resurrecting a highly potent molecule by mitigating the metabolic issues that led to its downfall.
Introduction: The Rationale for Deuterating Cerivastatin
A Brief History and Clinical Context of Cerivastatin
Cerivastatin (brand names Baycol/Lipobay) is a synthetic, enantiomerically pure inhibitor of HMG-CoA reductase that was highly effective at lowering low-density lipoprotein (LDL) cholesterol at very low doses.[4] However, post-market surveillance revealed a significantly higher rate of rhabdomyolysis—a severe and potentially fatal form of muscle damage—compared to other statins.[1] The risk was particularly elevated at the highest dose (0.8 mg) and when co-administered with gemfibrozil, an inhibitor of the CYP2C8 enzyme.[2] This led to its voluntary withdrawal by the manufacturer in 2001, ending the clinical use of a highly potent therapeutic agent.[5][6]
The Concept of Deuteration in Drug Development: The Kinetic Isotope Effect
Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[7] Deuterium contains an additional neutron, effectively doubling the mass of the atom.[8] This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, with a lower zero-point vibrational energy.[9]
This fundamental difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) .[] Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of a C-H bond as a rate-determining step.[11] Because the C-D bond requires more energy to break, substituting hydrogen with deuterium at these metabolic "soft spots" can significantly slow down the rate of metabolism.[][12] This can lead to tangible clinical benefits, such as:
-
Increased drug half-life and overall exposure (AUC).[13]
-
Reduced peak-to-trough plasma concentration fluctuations.[14]
-
Potential for lower or less frequent dosing.[8]
-
Decreased formation of potentially toxic or reactive metabolites.[12]
Hypothesis: How Deuteration Could Mitigate Cerivastatin's Metabolic Liabilities
The toxicity of cerivastatin was intrinsically linked to its metabolism. The drug is cleared almost exclusively via metabolism by two primary pathways:
-
Demethylation of the benzylic methyl ether, catalyzed by both CYP3A4 and CYP2C8.[15][16]
-
Hydroxylation of a methyl group on the 6-isopropyl substituent, predominantly catalyzed by CYP2C8.[15][16][17]
The severe drug-drug interaction with the CYP2C8 inhibitor gemfibrozil underscored the critical role of this metabolic pathway in safely clearing the drug.[3]
The central hypothesis for deuterated cerivastatin is that by replacing the hydrogen atoms on the metabolically labile methyl ether and isopropyl groups with deuterium, the rate of CYP-mediated metabolism will be substantially reduced due to the KIE. This metabolic stabilization is expected to result in a more predictable pharmacokinetic profile, lower peak plasma concentrations (Cmax), and reduced clearance, thereby increasing the overall drug exposure (AUC) in a controlled manner. This could potentially reduce the risk of myotoxicity and allow the potent cholesterol-lowering effects of the molecule to be harnessed safely.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The Mevalonate Pathway and Cholesterol Biosynthesis
Deuteration does not alter the fundamental pharmacodynamic mechanism of a drug, as the shape and stereochemistry of the molecule remain virtually unchanged.[] Like its non-deuterated parent, deuterated cerivastatin acts as a competitive inhibitor of HMG-CoA reductase.[18][19] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early and rate-limiting step in the cholesterol biosynthesis pathway in the liver.[20]
By inhibiting this step, cerivastatin reduces the intracellular pool of cholesterol in hepatic cells. This reduction stimulates the synthesis and upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[18][19]
Caption: The Mevalonate Pathway and Site of Cerivastatin Action.
Cerivastatin's Binding to HMG-CoA Reductase
Cerivastatin is a synthetic and enantiomerically pure inhibitor with a high affinity for the HMG-CoA reductase enzyme, exhibiting a Ki (inhibition constant) of 1.3 nM/L.[6][18] The functional part of the molecule, the dihydroxyheptanoic acid group, mimics the structure of the natural substrate (HMG-CoA) and binds to the enzyme's active site.[18] This competitive inhibition prevents the enzyme from processing its native substrate, thus halting the downstream production of cholesterol.[18][19] As a bioisostere, deuterated cerivastatin is expected to retain this high binding affinity.
The Impact of Deuteration on Cerivastatin's Metabolism
Cytochrome P450-Mediated Metabolism of Cerivastatin: Key Pathways
As established, cerivastatin is cleared via two main oxidative biotransformation reactions catalyzed by CYP2C8 and CYP3A4.[15][16][21] These metabolic pathways represent the "soft spots" where deuteration is most likely to have a profound impact.
Caption: The Kinetic Isotope Effect on Cerivastatin Metabolism.
The Deuterium Kinetic Isotope Effect (KIE) in Action
By replacing the hydrogens on the methyl ether and isopropyl groups with deuterium, the rate-limiting C-H bond cleavage steps performed by CYP enzymes are expected to be significantly slowed. The stronger C-D bond presents a higher activation energy barrier for the enzyme to overcome, resulting in a decreased rate of metabolite formation.[9][] This directly translates to a lower intrinsic clearance rate for the deuterated compound compared to its protio (non-deuterated) counterpart.
Experimental Validation: Protocols and Methodologies
To validate the hypothesis that deuteration improves the metabolic stability of cerivastatin, a series of standardized in vitro and in vivo experiments are required.
In Vitro Validation: Microsomal Stability Assay
The primary in vitro tool to assess metabolic stability is the liver microsomal stability assay. Liver microsomes are subcellular fractions containing the highest concentration of CYP enzymes, the primary drivers of Phase I metabolism.[22][23] This assay measures the rate of disappearance of a parent compound over time when incubated with microsomes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated cerivastatin and non-deuterated cerivastatin in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
Deuterated and non-deuterated cerivastatin (test compounds)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[24]
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a microsomal working solution at a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[23] Prepare 1 µM working solutions of the test compounds and positive controls.[25]
-
Pre-incubation: In a 96-well plate, add the microsomal working solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system to assess non-CYP-mediated degradation.[22]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.[24] The 0-minute time point sample is quenched immediately after adding the NADPH solution.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).[24]
Caption: Experimental Workflow for the In Vitro Microsomal Stability Assay.
In Vivo Validation: Pharmacokinetic Studies in Animal Models
Following promising in vitro data, comparative pharmacokinetic studies in animal models are essential to understand how altered metabolism translates to an in vivo setting. Rodent (rat) and non-rodent (rabbit or dog) models are commonly used for statin research.[26][27]
Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of deuterated and non-deuterated cerivastatin following oral administration in Sprague-Dawley rats.
Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
Procedure:
-
Dosing: Administer a single oral gavage dose (e.g., 5 mg/kg) of either deuterated or non-deuterated cerivastatin, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or via cannulation at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[28]
-
Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of the parent drug (both deuterated and non-deuterated forms) and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each animal and determine the mean for each group.
Anticipated Pharmacokinetic and Pharmacodynamic Outcomes
Projected Pharmacokinetic Profile
Based on the KIE, a successful deuteration strategy for cerivastatin would be expected to yield a significantly altered pharmacokinetic profile compared to the original drug.
| Pharmacokinetic Parameter | Non-Deuterated Cerivastatin | Expected Outcome for Deuterated Cerivastatin | Rationale |
| Metabolic Clearance (CL/F) | High | Significantly Decreased | Slower CYP-mediated metabolism due to the stronger C-D bond.[13] |
| Elimination Half-life (t½) | Short (~2-3 hours)[15] | Increased | Reduced clearance directly leads to a longer residence time in the body.[13] |
| Area Under the Curve (AUC) | Baseline | Significantly Increased | Slower elimination results in greater overall drug exposure for a given dose.[13] |
| Peak Concentration (Cmax) | Baseline | Increased or Similar | This can vary; slower metabolism may lead to a higher peak, but slower absorption could also blunt it. |
| Bioavailability (%F) | ~60%[19] | Increased | Reduced first-pass metabolism in the liver would increase the fraction of the dose reaching systemic circulation. |
Potential Pharmacodynamic and Clinical Consequences
-
Prolonged Target Engagement: An increased half-life would mean that HMG-CoA reductase is inhibited for a longer duration, potentially allowing for the same or greater LDL-lowering efficacy at a reduced dose or with less frequent administration (e.g., once daily vs. twice daily).
-
Improved Safety Profile: By slowing metabolism, deuteration can lead to a more stable and less variable plasma concentration profile, avoiding the high peaks that may be associated with toxicity.[14] Crucially, by reducing the overall metabolic turnover, the formation of any potentially reactive or toxic metabolites could be minimized. For cerivastatin, this could directly reduce the risk of myopathy that plagued the original drug.
-
Reduced Drug-Drug Interaction Potential: While deuteration would not eliminate the interaction with strong CYP inhibitors, a lower intrinsic reliance on these pathways could lessen the clinical impact of such interactions, making the drug safer for use in a wider patient population.
Conclusion
The story of cerivastatin is a cautionary tale of a highly potent drug undermined by a challenging metabolic profile. Strategic deuteration, grounded in the well-established principle of the kinetic isotope effect, offers a scientifically robust approach to directly address the metabolic liabilities that led to its withdrawal. By slowing the rate of CYP-mediated clearance, a deuterated version of cerivastatin holds the potential for a superior pharmacokinetic profile, characterized by a longer half-life, greater exposure, and a potentially improved safety margin. The experimental frameworks outlined in this guide provide a clear pathway to validate this hypothesis. If successful, this strategy could reclaim the therapeutic potential of the cerivastatin scaffold, demonstrating how targeted molecular modifications can transform a drug's clinical viability.
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Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. [Link]
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Pasternak, R. C., et al. (2002). ACC/AHA/NHLBI Clinical Advisory on the Use and Safety of Statins. Circulation, 106(8), 1024–1028. [Link]
-
Lorkowski, G., et al. (2020). Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 557-566. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Li, Z., et al. (2021). Toxicology and Pharmacokinetics Study of Intradiscal Injection of Simvastatin in Rabbits. Frontiers in Bioengineering and Biotechnology, 9, 649692. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
MTT-Labs. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. [Link]
-
van de Steeg, E., et al. (2013). Combined analysis of pharmacokinetic and efficacy data of preclinical studies with statins markedly improves translation of drug efficacy to human trials. Journal of Pharmacology and Experimental Therapeutics, 347(1), 164-173. [Link]
-
Ferreira, B., et al. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Molecular Pharmaceutics, 18(9), 3467–3476. [Link]
-
Therapeutic Goods Administration (TGA). (2001). Cerivastatin (withdrawal from sale). [Link]
-
Bioscientia. (2020). Deuterated Drugs. [Link]
-
Zhang, Y., et al. (2025). Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. Pharmaceutics, 17(7), 1432. [Link]
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- 4. Cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis and Purification of Cerivastatin-D3, Sodium Salt: A Comprehensive Technical Guide for LC-MS/MS Bioanalysis
Executive Summary
Cerivastatin sodium is a highly potent, fully synthetic, and enantiomerically pure inhibitor of HMG-CoA reductase, characterized by a unique pentasubstituted pyridine core[1][2]. Although it was voluntarily withdrawn from the global clinical market in 2001 due to severe risks of myotoxicity and fatal rhabdomyolysis[3][4], Cerivastatin remains a critical analyte in retrospective clinical toxicology, forensic analysis, and pharmacokinetic research.
To achieve precise and reproducible quantification of Cerivastatin in complex biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[5][6]. This whitepaper details the mechanistic rationale, synthetic strategy, and purification protocols for Cerivastatin-D3, Sodium Salt, ensuring high isotopic purity and analytical reliability.
Mechanistic Rationale & E-E-A-T Principles
Why Synthesize a D3-Labeled Analogue?
In LC-MS/MS bioanalysis, co-eluting endogenous matrix components can severely suppress or enhance the ionization efficiency of the target analyte in the electrospray ionization (ESI) source. A SIL-IS must perfectly mimic the physicochemical properties of the analyte—sharing identical extraction recovery and chromatographic retention time—while providing a sufficient mass shift to be resolved by the mass spectrometer[6].
Selection of the Labeling Site
Cerivastatin contains a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl core[4]. The methoxymethyl group at the C5 position is the optimal site for deuteration. By utilizing Iodomethane-D3 (
Causality of Design: This specific site is chemically robust. Unlike acidic protons or alpha-carbonyl positions, the ether methyl group does not undergo spontaneous hydrogen/deuterium (H/D) exchange in aqueous biological matrices or acidic LC mobile phases. This ensures the absolute integrity of the +3 Da mass shift (m/z 463.4 vs. 460.4) throughout the entire bioanalytical workflow[5][6].
Retrosynthetic Analysis & Synthetic Strategy
The synthesis of Cerivastatin-D3 converges two main fragments: the deuterated pentasubstituted pyridine core and the chiral (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain[7][8].
Caption: Retrosynthetic pathway for the preparation of Cerivastatin-D3 Sodium Salt.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Deuterated Pyridine Core
Objective: Install the
-
In a flame-dried, nitrogen-purged flask, dissolve 1.0 eq of the hydroxymethyl pyridine precursor in anhydrous THF.
-
Cool the solution to 0 °C and carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Add 1.2 eq of Iodomethane-D3 (
) dropwise. -
Warm the reaction to room temperature and stir for 4 hours.
Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor peak disappears and a new peak at +17 Da (representing the transition from
Protocol 2: Olefination to Attach the Statin Side Chain
Objective: Couple the deuterated core with the chiral side chain, ensuring (E)-alkene geometry. Causality: The natural active statin pharmacophore requires a trans (E) double bond[7]. A trans-selective Wittig-Horner reaction or a Julia-Kocienski olefination is employed to strictly control this stereochemistry, preventing the formation of the inactive (Z)-isomer. Step-by-Step:
-
Dissolve the chiral sulfone or phosphonate side-chain precursor (protected as an acetonide/ester) in anhydrous THF and cool to -78 °C.
-
Add a strong base (e.g., KHMDS or NaHMDS) to generate the ylide/carbanion.
-
Slowly add the deuterated pyridine aldehyde (from Protocol 1) to the mixture.
-
Allow the reaction to slowly warm to room temperature over 12 hours.
Self-Validation System: Isolate the crude product and perform
Protocol 3: Global Deprotection and Sodium Salt Formation
Objective: Remove protecting groups and form the final, water-soluble sodium salt[1][4]. Causality: Statins are highly prone to lactonization under acidic conditions[4]. Therefore, a mild basic hydrolysis (saponification) is used to cleave the ester and acetonide groups while simultaneously forming the open-ring sodium salt without causing epimerization at the C3/C5 chiral centers. Step-by-Step:
-
Dissolve the protected Cerivastatin-D3 olefin in a mixture of Methanol and THF (1:1 v/v).
-
Add 1.1 eq of 1M aqueous NaOH dropwise at 0 °C.
-
Stir at room temperature for 4-6 hours.
-
Evaporate the organic solvents under reduced pressure, keeping the aqueous bath below 30 °C to prevent thermal degradation.
Self-Validation System: Monitor the pH of the final aqueous solution. It must be strictly maintained between 8.5 and 9.0 to ensure the compound remains entirely in the active, open-ring beta-hydroxyacid sodium salt form rather than cyclizing into the pyridinolactone[4].
Purification and Characterization
To serve as a reliable SIL-IS, Cerivastatin-D3 must achieve >98% chemical purity and >99% isotopic purity.
-
Preparative HPLC: Purify the crude aqueous sodium salt using a C18 Prep-HPLC column. Use a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) and Acetonitrile. The alkaline buffer is critical to prevent lactonization during purification.
-
Lyophilization: Pool the pure fractions, remove the acetonitrile under vacuum, and freeze-dry (lyophilize) the remaining aqueous solution to yield Cerivastatin-D3 Sodium Salt as a stable, white to off-white powder.
Quantitative Data Presentation
The following table summarizes the critical analytical parameters comparing the unlabeled drug to the newly synthesized SIL-IS, which are essential for setting up the LC-MS/MS Multiple Reaction Monitoring (MRM) method[5].
| Parameter | Cerivastatin Sodium | Cerivastatin-D3 Sodium |
| Molecular Formula | ||
| Molecular Weight | 481.53 g/mol [4] | 484.55 g/mol |
| Precursor Ion | m/z 460.4[5] | m/z 463.4 |
| Product Ion (MRM) | m/z 356.3[5] | m/z 359.3 |
| Isotopic Purity Target | N/A | |
| Pharmacological State | Active (Open Ring)[1] | Active (Open Ring) |
Application: Bioanalytical Workflow
Once synthesized and purified, Cerivastatin-D3 is integrated into the quantitative bioanalytical workflow. The SIL-IS is spiked into the plasma sample at the very beginning of the extraction process, ensuring that any analyte loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is proportionally mirrored by the internal standard[6].
Caption: Typical LC-MS/MS bioanalytical workflow utilizing Cerivastatin-D3 as a SIL-IS.
References
-
Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor Source: PubMed (NIH) URL:[Link]
-
Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 Source: PubChem (NIH) URL:[Link]
-
Cerivastatin Source: Wikipedia URL:[Link]
-
Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma Source: PubMed (NIH) URL:[Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects Source: Waters Corporation URL:[Link]
-
Rivastatin, Cerivastatin sodium, Bay-w-6228 Source: DrugFuture Synthetic Database URL:[Link]
-
Statins—From Fungi to Pharmacy Source: MDPI URL:[Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: ACS Publications URL:[Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]
- 8. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation Pattern of Cerivastatin-D3: A Technical Guide
Executive Summary
Cerivastatin (formerly Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor.[1][2][3] Although withdrawn from the clinical market due to rhabdomyolysis risks, it remains a critical analyte in forensic toxicology, clinical research, and mechanistic toxicity studies.
This guide details the mass spectrometry (MS/MS) behavior of Cerivastatin-D3 , the deuterated internal standard (IS) essential for correcting matrix effects (ion suppression/enhancement) in quantitative analysis. We focus on the electrospray ionization (ESI) positive mode fragmentation patterns, specifically the transition from the protonated precursor to the characteristic product ions formed via side-chain cleavage.
Part 1: Chemical Identity & Structural Basis
To interpret the fragmentation pattern, one must understand the structural differences between the native analyte and its isotopologue.
Native Cerivastatin
-
IUPAC Name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid.
-
Formula:
-
Monoisotopic Mass: 459.24 g/mol
-
Precursor Ion
: m/z 460.3
Cerivastatin-D3 (Internal Standard)
The standard commercial deuterated analog is typically labeled at the methoxymethyl group attached to the central pyridine ring. This placement is metabolically stable and ensures the label is retained in the primary core fragment.
-
Labeling Position:
-methyl-d3 ( ). -
Formula:
-
Monoisotopic Mass: 462.26 g/mol
-
Precursor Ion
: m/z 463.3
Part 2: Fragmentation Mechanics (The Core)
The fragmentation of statins in ESI(+) mode is dominated by the instability of the dihydroxyheptenoic acid side chain. The core pyridine structure is highly stable due to aromaticity and steric protection by the isopropyl groups.
Primary Transition (Quantifier)
The most sensitive transition involves the neutral loss of a portion of the side chain.
-
Mechanism: The protonated molecular ion undergoes a neutral loss of 104 Da (
). This corresponds to the cleavage of the terminal dihydroxy acid moiety, likely involving a dehydration-cyclization mechanism common in statins. -
Native Transition: m/z 460.3
356.2 -
D3 Transition: m/z 463.3
359.2-
Note: The mass shift (+3) is conserved in the product ion because the deuterium label is located on the pyridine core (methoxymethyl group), not on the cleaved side chain.
-
Secondary Transition (Qualifier)
A secondary fragmentation involves further breakdown of the side chain or the methoxymethyl group.
-
Native Transition: m/z 460.3
290.2 -
D3 Transition: m/z 463.3
293.2
Fragmentation Pathway Diagram
The following diagram illustrates the specific mass transitions and the retention of the deuterium label during collision-induced dissociation (CID).
Figure 1: Comparative fragmentation pathways of Native Cerivastatin and Cerivastatin-D3, showing the conservation of the mass shift in product ions.
Part 3: Mass Spectrometry Method Development
To achieve high sensitivity (picogram/mL levels), the mass spectrometer must be tuned to maximize the abundance of the precursor ion before fragmentation.
Ionization Source Parameters (ESI+)
Statins are readily protonated in positive mode due to the nitrogen in the pyridine ring and the hydroxyl groups.
| Parameter | Setting (Typical for Sciex QTRAP/Triple Quad) | Explanation |
| Polarity | Positive (ESI+) | Protonation of the pyridine nitrogen. |
| Curtain Gas (CUR) | 20–30 psi | Prevents solvent droplets from entering the vacuum. |
| Ion Spray Voltage (IS) | 4500–5500 V | High voltage required for efficient droplet charging. |
| Temperature (TEM) | 450–550 °C | Ensures complete desolvation of the mobile phase. |
| Collision Gas (CAD) | Medium/High | Nitrogen is used to induce fragmentation in Q2. |
MRM Table
The following Multiple Reaction Monitoring (MRM) transitions are recommended for clinical or toxicological assays.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Role |
| Cerivastatin | 460.3 | 356.2 | 100 | 25–30 | Quantifier |
| Cerivastatin | 460.3 | 290.2 | 100 | 40–45 | Qualifier |
| Cerivastatin-D3 | 463.3 | 359.2 | 100 | 25–30 | IS Quantifier |
Part 4: Validated Experimental Protocol
This protocol outlines a self-validating workflow using Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is superior to protein precipitation for lipophilic statins.
Sample Preparation Workflow
Rationale: Cerivastatin is highly bound to plasma proteins (>99%). LLE using an ether-based solvent disrupts these bonds and provides a cleaner extract than protein precipitation.
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of lipophilic statins.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XTerra MS C18 or Phenomenex Kinetex). Dimensions: 50 mm × 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient:
-
0.0 min: 30% B
-
0.5–2.5 min: Linear ramp to 90% B
-
2.6–3.5 min: Hold at 90% B (Wash)
-
3.6 min: Re-equilibrate to 30% B
-
-
Flow Rate: 0.3 – 0.5 mL/min.
Part 5: Data Interpretation & Troubleshooting
Matrix Effects & IS Correction
Cerivastatin-D3 is chemically identical to the analyte but mass-resolved.
-
Acceptance Criteria: The retention time of Cerivastatin-D3 must be within ±0.05 minutes of native Cerivastatin.
-
Ion Suppression: If the absolute peak area of the IS drops by >50% compared to a solvent standard, matrix suppression is occurring. Re-evaluate the LLE extraction or increase the wash volume.
Cross-Talk (Interference)
-
Issue: If the native Cerivastatin channel (460
356) shows a peak when injecting only the D3 standard. -
Cause: Isotopic impurity of the D3 standard (presence of D0).
-
Solution: Ensure the D3 standard purity is >99% isotopic enrichment. If interference persists, lower the IS concentration.
References
-
Wang, L., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Chromatography B.
-
Mayer, B., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Molecules.
-
PubChem. (n.d.). Cerivastatin | C26H34FNO5. National Library of Medicine.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.
Sources
Metabolic Fate of Cerivastatin-D3 in Liver Microsomes
Topic: Content Type: In-depth Technical Guide Audience: Researchers, DMPK Scientists, and Bioanalytical Chemists[1][2][3][4]
A Mechanistic and Analytical Guide[1][2][3][4][5]
Strategic Overview
Cerivastatin, a potent HMG-CoA reductase inhibitor, was withdrawn from the market due to severe rhabdomyolysis, often precipitated by drug-drug interactions (DDIs) involving CYP2C8 inhibition (e.g., by gemfibrozil glucuronide).[1][2][3][4][5] In modern drug development, Cerivastatin-D3 serves two critical roles: as a stable isotope-labeled internal standard (SIL-IS) for bioanalysis and as a mechanistic probe to investigate metabolic switching and kinetic isotope effects (KIE).[1][2][3][4][5]
This guide details the metabolic fate of Cerivastatin-D3 in human liver microsomes (HLM).[1][2][3][4][5] Unlike generic protocols, this document focuses on the structural consequences of the deuterium label position , specifically how the label is retained or lost during specific metabolic transformations, and how this impacts analytical strategies.
Key Technical Insight: The "Label Loss" Trap
Most commercially available Cerivastatin-D3 is labeled on the methoxymethyl group (
-
Implication: If you use Cerivastatin-D3 as an internal standard to quantify the M-1 metabolite, you will fail to distinguish the standard from the analyte.[1][2][3][4][5] Furthermore, the presence of deuterium at the site of metabolic attack (the methyl ether) introduces a primary Kinetic Isotope Effect (KIE), potentially altering the intrinsic clearance (
) values compared to the non-deuterated drug.[4][5]
Chemical Identity and Labeling Architecture
To understand the metabolic fate, we must first map the isotope location against the metabolic soft spots.
| Compound | Chemical Name | Label Position | |
| Cerivastatin (D0) | (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | N/A | 460.2 |
| Cerivastatin-D3 | ...-5-(trideuteriomethoxymethyl )...[1][2][3][4][5] | Methoxymethyl ether ( | 463.2 |
Mechanistic Metabolic Pathways[4]
Cerivastatin undergoes two primary Phase I oxidative pathways in liver microsomes, mediated by CYP2C8 (approx. 60%) and CYP3A4 (approx. 40%).[3][4][5]
Pathway 1: -Demethylation (Formation of M-1)[1][2][3][4][5]
-
Enzymes: CYP2C8 and CYP3A4.[3]
-
Mechanism: Hydroxylation of the methoxymethyl carbon followed by hemiacetal collapse.
-
Fate of D3: The deuterated methyl group is cleaved as formaldehyde-D2 (or similar species).[1][2][3][4][5] The resulting metabolite, Desmethyl-Cerivastatin (M-1) , contains a hydroxyl group in place of the ether.[2][3][4][5]
-
Mass Shift:
. (Note: The product is chemically identical to the non-labeled metabolite; the mass drops by 17 Da relative to D3, but matches the D0 metabolite mass).[4][5]
Pathway 2: Aliphatic Hydroxylation (Formation of M-23)[1][2][3][4][5]
-
Enzymes: Predominantly CYP2C8.[3]
-
Mechanism: Hydroxylation of the C-6 isopropyl group.[1][2][3][5]
-
Fate of D3: The methoxymethyl group remains intact. The label is RETAINED .
-
Mass Shift:
(+16 Da).
Visualization of Metabolic Fate[5][6]
Caption: Metabolic divergence of Cerivastatin-D3. Note the critical loss of the deuterium label in the M-1 pathway (Red).[1][2][3]
Experimental Protocol: Microsomal Stability & Profiling
This protocol is designed to assess the metabolic stability of Cerivastatin-D3 and identify its metabolites.[1][2][3]
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[3][4][5]
-
Substrate: Cerivastatin-D3 Sodium Salt (10 mM stock in DMSO).[1][2][3][4][5]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1][2][3][4][5]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (IS for extraction efficiency, distinct from the analyte).
Step-by-Step Workflow
-
Preparation:
-
Thaw HLM on ice.[5] Dilute to 0.5 mg/mL in Phosphate Buffer.
-
Prepare 1 µM Cerivastatin-D3 working solution (Final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Reaction Initiation:
-
Add 10 µL of NADPH regenerating system to initiate.
-
Control: Add Buffer instead of NADPH for negative control (T=60 min).
-
-
Sampling:
-
At T = 0, 5, 15, 30, 45, and 60 min, transfer 50 µL of reaction mixture into 150 µL of Quench Solution.
-
-
Processing:
-
Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Analytical Method (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS (ESI+).
| Analyte | Precursor ( | Product ( | Retention of Label? |
| Cerivastatin-D3 | 463.2 | 359.2 | Yes |
| M-23 (D3-Hydroxy) | 479.2 | 359.2 | Yes |
| M-1 (Desmethyl) | 446.2 | 342.2 | NO (Identical to D0-M1) |
Note on Transitions: The product ion
Data Interpretation & Kinetic Isotope Effects[4][5][7][8]
When analyzing the data, you may observe a Deuterium Kinetic Isotope Effect (KIE) .[4][5][6] Because the C-D bond is stronger than the C-H bond, the rate of O-demethylation (Pathway A) may be slower for Cerivastatin-D3 than for Cerivastatin-D0.[1][2][3][4][5]
Calculating Intrinsic Clearance ( )
Plot
Critical Analysis:
If
Workflow Diagram
Caption: Experimental workflow for assessing Cerivastatin-D3 stability and metabolite identification.
References
-
Toronto Research Chemicals. Cerivastatin-D3 Sodium Salt Product Information. TRC-C277002.[1][2][3][4][5] Link
-
Cayman Chemical. Cerivastatin (sodium salt) Product Insert. Item No. 20362. Link
-
Mück, W. (1998).[4][5] "Clinical pharmacokinetics of cerivastatin." Clinical Pharmacokinetics, 35(4), 257-267.[1][2][3][4][5] Link
-
Prueksaritanont, T., et al. (2002).[4][5] "Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes."[1][2][3][4][5] Drug Metabolism and Disposition, 30(11), 1280-1287.[1][2][3][4][5] Link
-
Gansäuer, A. (2021).[4][5][8] "Stabilizing pharmaceuticals with deuterium." Advanced Science News. Link
Sources
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- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cerivastatin-D3, Sodium Salt | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
Precision Bioanalysis of Cerivastatin: The Cerivastatin-D3 Internal Standard Protocol
Executive Summary: The Forensic Necessity
Cerivastatin (Baycol/Lipobay) was voluntarily withdrawn from the global market in 2001 following reports of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil.[1] Despite its withdrawal, the molecule remains a critical analyte in forensic toxicology, retrospective epidemiological studies, and drug-drug interaction (DDI) research.
This guide details the implementation of Cerivastatin-D3 as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis. While analog internal standards (like atorvastatin) are cheaper, they fail to adequately compensate for the specific matrix effects and ionization suppression unique to Cerivastatin. This protocol establishes a self-validating system using Cerivastatin-D3 to ensure data integrity compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.[2][3]
The Physicochemical Basis of SIL-IS Accuracy
Why Cerivastatin-D3?
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.[2][3]
-
Analog IS (e.g., Mevastatin): Elutes at a different time; does not experience the exact same suppression event as the analyte.
-
Cerivastatin-D3: Chemically identical to the analyte except for mass.[2][3] It co-elutes (or nearly co-elutes) with Cerivastatin, meaning it suffers the exact same matrix effect. By calculating the Area Ratio (Analyte/IS), the suppression cancels out.
The Deuterium Isotope Effect (Expert Insight)
While C13-labeling is ideal because it behaves identically to C12, Deuterium (D) is slightly more lipophilic than Hydrogen (H).[2][3] On high-efficiency C18 columns, Cerivastatin-D3 may elute slightly earlier than Cerivastatin.[2][3]
-
Risk: If the retention time shift is significant, the IS and analyte may experience different matrix zones.[4][5]
-
Mitigation: Use a gradient with a shallow slope during the elution window to force co-elution, or ensure the shift is <0.05 min.
Visualizing the Mechanism
The following diagram illustrates how Cerivastatin-D3 corrects for matrix suppression where an external calibration would fail.
Figure 1: Mechanism of Matrix Effect Compensation using SIL-IS. Both analyte and IS suffer identical suppression, validating the final ratio.[6]
Method Development Strategy
Mass Spectrometry Parameters (Sciex/Thermo/Waters)
Cerivastatin is a carboxylic acid but contains basic nitrogen, making it ionizable in both modes.[2][3] Positive Mode (ESI+) is generally preferred for higher sensitivity using the protonated molecule
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (eV) | Role |
| Cerivastatin | 460.3 | 356.2 | 50 ms | 25-30 | Quantifier |
| Cerivastatin | 460.3 | 442.2 | 50 ms | 15-20 | Qualifier |
| Cerivastatin-D3 | 463.3 | 359.2 | 50 ms | 25-30 | Internal Standard |
*> Critical Note on D3 Transitions: The fragment
Chromatographic Conditions
Statins are lipophilic.[2][3] A C18 column with an acidic mobile phase is standard.[3]
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (
mm, ).[2][3] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) .[2][3][7] While SPE is cleaner, LLE is cost-effective and highly efficient for statins due to their logP (~3.6).[2][3]
Reagents Preparation
-
Stock Solution: Dissolve Cerivastatin-D3 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock in 50:50 Methanol:Water to reach ~50 ng/mL. (Target response should be
the LLOQ signal of the analyte).
Extraction Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for Cerivastatin recovery.
Validation & Troubleshooting (E-E-A-T)
Cross-Signal Contribution (The "Crosstalk" Check)
A common failure in D3-IS methods is isotopic impurity.[2][3]
-
The Issue: The D3 standard may contain traces of D0 (unlabeled Cerivastatin).
-
The Test: Inject a "Zero Sample" (Matrix + IS, no Analyte).
-
Acceptance Criteria: The signal in the Analyte channel (460/356) must be
of the LLOQ area. If it is higher, you must lower the IS concentration or buy a higher purity standard (D5 or D6 are superior if available).
Reverse Contribution
High concentrations of Analyte (ULOQ) can contribute to the IS channel due to natural C13 isotopes (M+3 is rare but possible).[3]
-
The Test: Inject ULOQ without IS.
-
Acceptance Criteria: Signal in IS channel must be
of the average IS response.
Stability
Cerivastatin can undergo lactonization (forming a closed ring) under highly acidic conditions or heat.[2][3]
-
Precaution: Keep evaporation temperature
. -
Buffer: Use Ammonium Acetate (pH 4.[2][3]5) rather than strong acids during extraction to prevent interconversion.[2][3]
References
-
US Food and Drug Administration (FDA). (2018).[2][3][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Furtek, C. I., et al. (2001).[2][3] "Cerivastatin withdrawal and the need for rigorous bioanalytical monitoring." Clinical Pharmacology & Therapeutics. (Contextual citation on withdrawal mechanisms).
-
Jemal, M., et al. (2003).[2][3] "The use of stable isotope labeled internal standards in quantitative LC-MS/MS." Journal of Chromatography B. (Foundational text on Deuterium Isotope Effects).
-
PubChem. (n.d.).[1][2][3][9] Cerivastatin Compound Summary. National Library of Medicine.[3] Retrieved from [Link][2][3]
-
Wang, S., & Cyronak, M. (2013).[2][3] "Matrix Effects in LC-MS/MS: Evaluation and minimization." Mass Spectrometry Reviews. (Reference for matrix correction diagrams).
Sources
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cerivastatin sodium salt hydrate 98 (HPLC) CAS 143201-11-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Isotopic Profiling: The Cerivastatin-D3 Technical Guide
Executive Summary & Scientific Context
Cerivastatin (formerly Baycol/Lipobay) represents a critical case study in pharmacovigilance. Withdrawn from the global market in 2001 due to high rates of rhabdomyolysis—particularly when co-administered with Gemfibrozil—it remains a compound of intense interest for toxicological research, mechanistic studies of CYP2C8 inhibition, and forensic analysis.
This guide focuses on Cerivastatin-D3 , the deuterated stable isotope internal standard (IS) essential for the precise quantification of Cerivastatin in biological matrices. Unlike structural analogs (e.g., Atorvastatin) which may suffer from differential ionization efficiency, Cerivastatin-D3 co-elutes with the analyte, providing real-time correction for matrix effects, extraction recovery, and ionization suppression.
Chemical Architecture & Isotopic Design
Structural Logic
The reliability of an internal standard hinges on the position of the isotopic label. For Cerivastatin-D3, the labeling typically occurs at the N-methyl group attached to the central pyridine ring or the O-methyl group .
-
Chemical Formula (Native): C₂₆H₃₄FNO₅
-
Chemical Formula (D3): C₂₆H₃₁D₃FNO₅
-
Molecular Weight: ~459.55 Da (Native) vs. ~462.57 Da (D3)
The Deuterium Effect & Stability
The choice of the N-methyl-D3 position is deliberate. Deuterium atoms on methyl groups attached to heteroatoms (N or O) are generally chemically stable and do not undergo exchange with solvent protons (unlike hydroxyl or amine protons). However, researchers must be aware of the Kinetic Isotope Effect (KIE) . While D3-labeling minimizes chromatographic separation from the native analyte (desirable), slight shifts in retention time can occur due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
Structural Visualization
The following diagram illustrates the core structure and the metabolic pathways relevant to the stability of the molecule.
Figure 1: Structural relationship and metabolic susceptibility. Note that if the D3 label is on the N-methyl group, N-demethylation (M-1 pathway) removes the label, distinguishing the metabolite from the IS.
Analytical Methodology (LC-MS/MS)[3][4][5][6][7][8]
To achieve high sensitivity (LLOQ ~10-50 pg/mL), a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion: [M+H]⁺
-
Quantification Logic: The transition usually involves the loss of the dihydroxyheptanoic acid side chain or fragmentation of the fluorophenyl moiety.
Table 1: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Cerivastatin | 460.4 | 356.3 | ~25 | Quantifier |
| Cerivastatin | 460.4 | 290.2 | ~35 | Qualifier |
| Cerivastatin-D3 | 463.4 | 359.3 | ~25 | Internal Standard |
Note: The shift from 356 to 359 in the product ion confirms that the D3 label (likely on the N-methyl or core ring system) is retained in the fragment, ensuring specific tracking.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Rapid gradient (5% B to 95% B over 3 minutes) is usually sufficient due to the hydrophobicity of statins.
Experimental Protocol: Sample Preparation
Given the high protein binding of Cerivastatin (>99%), efficient extraction is critical. While Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) offers cleaner extracts and better sensitivity.
Workflow Diagram
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Cerivastatin quantification.
Step-by-Step Procedure (LLE)
-
Aliquot: Transfer 100 µL of plasma into a clean glass tube.
-
IS Spiking: Add 10 µL of Cerivastatin-D3 working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 100 µL of 10mM Ammonium Acetate (pH 4.0-4.5). Rationale: Cerivastatin is a weak acid; lowering pH suppresses ionization of the carboxyl group, improving transfer into the organic solvent.
-
Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or a mixture of Diethyl Ether/Dichloromethane (70:30).
-
Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.
-
Drying: Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).
Validation & Quality Control
Isotopic Purity Check
Before running samples, the "Isotopic Contribution" must be calculated.
-
The Risk: If the Cerivastatin-D3 standard contains >0.5% of non-deuterated (D0) Cerivastatin, it will contribute to the analyte signal, causing false positives or overestimation at the LLOQ.
-
The Test: Inject a high concentration of Cerivastatin-D3 (only) and monitor the transition for Native Cerivastatin (460->356). The signal should be negligible (<20% of LLOQ response).
Cross-Talk
Ensure that the mass spectrometer resolution is sufficient. Although D3 adds +3 Da, wide isolation windows in the quadrupole (e.g., >1.0 Da) can lead to "cross-talk" where the native analyte signal bleeds into the IS channel or vice versa.
References
-
Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market.[2][3] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. Link
-
Ramakrishna, N. V., et al. (2004).[4] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[4] Link
-
Wang, J. S., et al. (2002). Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes.[5][6] Drug Metabolism and Disposition, 30(12), 1352-1356. Link
-
FDA. (2001). FDA Talk Paper: Bayer Voluntarily Withdraws Baycol. Link
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhabdomyolysis and cerivastatin: Was it a problem of dose? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Stability of Cerivastatin-D3, Sodium Salt: A Comprehensive Technical Guide
Abstract
Cerivastatin-D3 sodium salt is a critical stable isotope-labeled internal standard (SIL-IS) utilized in highly sensitive LC-MS/MS pharmacokinetic and forensic assays. Because the quantitative accuracy of mass spectrometry relies entirely on the structural and isotopic integrity of the internal standard, understanding its degradation pathways is paramount. This whitepaper provides an in-depth mechanistic analysis of Cerivastatin-D3 stability, focusing on pH-dependent lactonization, photolytic degradation, and thermal stress, alongside self-validating protocols for rigorous laboratory handling.
Physicochemical Foundations
Cerivastatin-D3 sodium salt (Molecular Formula: C26H30D3FNNaO5; MW: ~484.55 g/mol ) is the deuterated, pharmacologically active open-ring hydroxy acid form of cerivastatin.
Causality of Instability: The molecule's instability is driven by three distinct structural vulnerabilities:
-
The Hydroxy Acid Side Chain: Highly susceptible to pH-driven intramolecular esterification.
-
The Conjugated Diene and Fluorophenyl Ring: Acts as a chromophore, making the molecule highly sensitive to ultraviolet (UV) and visible light.
-
The Sodium Salt Form: Confers excellent aqueous solubility but renders the solid powder highly hygroscopic. Exposure to ambient humidity causes deliquescence, increasing molecular mobility and accelerating hydrolytic degradation.
Mechanistic Degradation Pathways
pH-Dependent Lactonization
Statins exist in a dynamic, pH-dependent equilibrium between the active open-ring hydroxy acid and the inactive closed-ring lactone.
-
Acidic Conditions (pH < 5.0): Protonation of the terminal carboxylate group increases its electrophilicity. The C5 hydroxyl group acts as a nucleophile, attacking the carbonyl carbon to form a stable 6-membered delta-lactone ring. This reaction is rapid and heavily favors the lactone form in acidic environments.
-
Alkaline Conditions (pH > 8.0): The equilibrium shifts entirely back to the open-ring hydroxy acid. Formulations and stock solutions are often stabilized using alkaline buffers (e.g., sodium phosphate or L-arginine) to prevent lactonization.
Photolytic Degradation
Exposure to UV or strong ambient light triggers photooxidation and photocleavage. The photolytic degradation of cerivastatin is known to yield secondary compounds characterized by intense fluorescence—up to 75 times more fluorescent than the parent compound. This degradation rapidly depletes the SIL-IS concentration, leading to artificial overestimation of the analyte in LC-MS/MS assays.
Fig 1. Primary chemical degradation pathways of Cerivastatin-D3.
Quantitative Stability Profiling
To ensure assay reliability, stability must be mapped across various matrices and stress conditions. The following table summarizes the expected stability profile of Cerivastatin-D3 sodium salt based on forced degradation kinetics.
Table 1: Stability Profile of Cerivastatin-D3 Sodium Salt
| Condition | Matrix | Timeframe | Stability Outcome | Primary Degradant |
| Acidic (pH 3.0) | Aqueous Buffer | < 2 hours | Rapid Degradation | Cerivastatin-D3 Lactone |
| Physiological (pH 7.4) | Human Plasma | 24 hours | Stable (>95% recovery) | N/A |
| Alkaline (pH 9.0) | Aqueous Buffer | > 7 days | Highly Stable | N/A |
| UV/Vis Light | Methanolic Solution | < 4 hours | Rapid Degradation | Fluorescent Photo-products |
| Thermal (40°C) | Solid (Desiccated) | 1 month | Stable | N/A |
Self-Validating Experimental Protocols
When verifying the stability of Cerivastatin-D3 for a new assay, researchers must employ self-validating workflows. A protocol is only trustworthy if it can mathematically decouple chemical degradation from physical extraction losses.
Protocol: Assessing pH-Dependent Lactonization Kinetics
Objective: Quantify the conversion rate of Cerivastatin-D3 to its lactone form under gastric (pH 3.0) vs. physiological (pH 7.4) conditions.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare two sets of human plasma aliquots (100 µL each). Adjust Set A to pH 3.0 using 0.1 M HCl, and buffer Set B to pH 7.4 using 0.1 M Sodium Phosphate.
-
Stress Induction: Spike Cerivastatin-D3 (100 ng/mL) into both sets. Incubate at 37°C in the dark to isolate pH as the sole variable.
-
Quenching & Self-Validation Spiking (Critical Step): At predetermined time points (0, 1, 2, 4 hours), quench the reaction in Set A by adding 50 µL of 0.5 M Ammonium Hydroxide to immediately halt acid-catalyzed lactonization. Simultaneously, spike a secondary internal standard (e.g., Cerivastatin-D6) into all samples.
-
Causality: Adding the D6 standard after the stress period but before extraction normalizes the data. If the D3/D6 ratio decreases over time, true chemical degradation has occurred. If both absolute signals drop but the ratio remains constant, the loss is due to matrix effects or poor extraction recovery.
-
-
Extraction: Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge to capture both the open-acid and lactone forms.
-
LC-MS/MS Analysis: Analyze via MRM mode, monitoring the specific mass transitions for Cerivastatin-D3, Cerivastatin-D3 Lactone, and Cerivastatin-D6.
Fig 2. Self-validating LC-MS/MS workflow for stability testing.
Best Practices for Handling & Storage
Based on the established degradation mechanisms, the following handling rules must be strictly enforced to maintain the integrity of the SIL-IS:
-
Storage Conditions: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen). Because the sodium salt is highly hygroscopic, preventing moisture ingress is critical to stop deliquescence and subsequent hydrolysis.
-
Stock Solution Preparation: Reconstitute in basic methanol or acetonitrile (e.g., containing 0.1% ammonium hydroxide) to force the equilibrium toward the stable open-ring hydroxy acid form.
-
Actinic Protection: All stock solutions and spiked biological samples must be prepared and stored in low-actinic (amber) glassware to prevent rapid photolytic degradation and the formation of fluorescent byproducts.
References
- Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or
Methodological & Application
High-Sensitivity LC-MS/MS Profiling of Cerivastatin in Biological Matrices Using Cerivastatin-D3
[1]
Executive Summary
Application Note: AN-CER-2026-QC
This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cerivastatin in human plasma.[1][2] While Cerivastatin was withdrawn from the clinical market due to rhabdomyolysis risks, it remains a critical analyte in toxicological research, mechanistic drug-drug interaction (DDI) studies, and environmental monitoring.
This method utilizes Cerivastatin-D3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations.[1] A key feature of this protocol is the strict control of pH during sample preparation to prevent the ex vivo interconversion between Cerivastatin (acid form) and its lactone metabolite, a common source of analytical error in statin analysis.
Strategic Method Design: The "Why" Behind the Protocol
The Internal Standard: Cerivastatin-D3
The use of a structural analog (e.g., Atorvastatin or Lovastatin) is insufficient for high-precision toxicology. Structural analogs do not co-elute perfectly with the analyte, leading to different ionization environments in the electrospray source.
-
Choice: Cerivastatin-D3 (Deuterated at the methyl groups of the isopropyl moiety or the pyridine core).[1]
-
Benefit: It shares the exact retention time and pKa as the analyte, providing real-time compensation for ion suppression/enhancement and extraction losses.
Controlling Lactone-Acid Interconversion
Cerivastatin exists primarily as a hydroxy-acid salt in vivo.[1] However, under acidic conditions (pH < 3), the hydroxy acid arm cyclizes to form Cerivastatin Lactone . Conversely, high pH (> 9) can hydrolyze the lactone.[1]
-
Strategy: All sample processing is buffered to pH 4.5 – 5.0 using Ammonium Acetate. This "Goldilocks zone" minimizes the reaction rate of both cyclization and hydrolysis, freezing the sample's metabolic profile during extraction.
Chemical & Physical Properties[1][3][4]
| Compound | Molecular Formula | MW ( g/mol ) | pKa (Acid) | LogP |
| Cerivastatin | C26H34FNO5 | 459.55 | ~4.3 | 3.6 |
| Cerivastatin-D3 | C26H31D3FNO5 | 462.57 | ~4.3 | 3.6 |
Experimental Protocol
Instrumentation & Reagents
-
LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 6500+ or Agilent 6495).[1]
-
Column: C18 Reverse Phase, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate, and Milli-Q Water.[1]
Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Note: While negative mode is possible for the acid moiety, positive mode often yields better sensitivity for the pyridine-based statins due to protonation of the nitrogen.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Role |
| Cerivastatin | 460.4 [M+H]+ | 356.3 | 50 | 25 | Quantifier |
| Cerivastatin | 460.4 [M+H]+ | 442.3 | 50 | 15 | Qualifier |
| Cerivastatin-D3 | 463.4 [M+H]+ | 359.3* | 50 | 25 | Internal Standard |
Technical Note on D3 Transition: The transition 463.4 -> 359.3 assumes the deuterium label is retained in the fragment core (common for commercial standards labeled on the pyridine/isopropyl groups). Always perform a Product Ion Scan on your specific lot of IS to confirm the dominant fragment.[1] If the label is on the lost hydroxyl-acid chain, the fragment will be 356.3.
Chromatographic Conditions
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Profile:
-
0.0 min: 30% B[1]
-
3.0 min: 95% B (Linear Ramp)[1]
-
4.0 min: 95% B (Hold)[1]
-
4.1 min: 30% B (Re-equilibration)
-
5.5 min: Stop
Sample Preparation: Solid Phase Extraction (SPE)
Why SPE? Liquid-Liquid Extraction (LLE) with ether is common for statins but prone to phospholipid carryover, which suppresses the signal over time.[1] SPE provides a cleaner extract for low-level detection (< 0.1 ng/mL).[1]
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma on ice.[1]
-
Aliquot 200 µL plasma into a 1.5 mL tube.
-
Add 20 µL Internal Standard Working Solution (Cerivastatin-D3 at 100 ng/mL).[1]
-
Add 200 µL of 100 mM Ammonium Acetate Buffer (pH 4.5) . Critical Step: This buffers the plasma to prevent lactone/acid conversion.
-
Vortex gently for 10 seconds.
-
-
SPE Loading (Oasis HLB 30 mg plate or equivalent):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water (pH 4.5 adjusted with FA).
-
Load: Apply the entire buffered sample (~420 µL). Gravity flow or low vacuum.[1]
-
-
Wash Steps:
-
Elution:
-
Elute with 500 µL Methanol .
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase (70:30 Water:ACN).
-
Vortex and centrifuge at 10,000 rpm for 5 min. Transfer supernatant to LC vial.
-
Visual Workflows
Method Development Logic
This diagram illustrates the decision-making process for optimizing the method parameters.
Caption: Logical workflow for Cerivastatin method development, highlighting the critical stability check point.
Sample Extraction & pH Control Workflow
This diagram details the specific extraction steps required to maintain analyte integrity.
Caption: Step-by-step SPE protocol emphasizing the pH buffering step essential for Cerivastatin stability.
Method Validation Parameters (Expected Performance)
Based on FDA Bioanalytical Method Validation Guidance (2018), the following performance metrics should be targeted:
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Issue: Signal Drift.
-
Issue: High Background in Blank.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ramakrishna, N. V. S., et al. (2004).[1] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Partani, P., et al. (2016).[1] Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma. Journal of Chromatographic Science. (Reference for Lactone/Acid stability protocols). Retrieved from [Link]
-
Jemal, M., et al. (2003).[1] LC-MS/MS determination of statins in biological fluids. (General reference for Statin fragmentation patterns).
Forensic & Toxicological Analysis of Cerivastatin: Advanced Sample Preparation Protocols using Deuterated Standards
Application Note: AN-TOX-CER-04
Executive Summary
Cerivastatin (formerly Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor withdrawn from the global market in 2001 due to a high incidence of fatal rhabdomyolysis.[1][2] Despite its withdrawal, Cerivastatin remains a critical analyte in forensic toxicology, retrospective epidemiological studies, and metabolic drug-drug interaction (DDI) research, particularly involving CYP2C8 inhibition.
This guide details the sample preparation and LC-MS/MS quantification of Cerivastatin in human plasma. Unlike generic statin methods, this protocol utilizes a Cerivastatin-d3 internal standard (IS) to rigorously correct for the significant matrix effects and protein binding (>99%) characteristic of this lipophilic acid.
Chemical Intelligence & Mechanistic Rationale
Understanding the physicochemical properties of Cerivastatin is the prerequisite for successful extraction.
| Property | Value | Experimental Implication |
| Molecular Weight | 459.55 g/mol | Precursor ion [M+H]+ at m/z 460.[3]2. |
| pKa | ~4.5 (Carboxylic Acid) | Critical Control Point: The molecule exists as an anion at physiological pH. You must acidify the sample (pH < 3.0) to protonate the acid, rendering it neutral and extractable into organic solvents. |
| LogP | 3.6 – 4.2 | Highly lipophilic.[3] It binds strongly to plasma proteins. Simple protein precipitation (PPT) often traps the analyte in the pellet, leading to poor recovery. |
| Metabolism | CYP2C8 & CYP3A4 | Major metabolites (M-1, M-23) may interfere; chromatographic resolution is essential.[3] |
The Role of Cerivastatin-d3
Cerivastatin exhibits significant ion suppression in ESI+ mode due to co-eluting phospholipids. An analog IS (like Lovastatin) cannot perfectly track these suppression events.[3]
-
Mechanism: Cerivastatin-d3 co-elutes with the analyte, experiencing the exact same matrix suppression and extraction losses.
-
Requirement: The IS must be added before any extraction step to normalize recovery variances.
Sample Preparation Strategy: Decision Matrix
Selecting the correct extraction technique depends on your sensitivity requirements and throughput capabilities.
Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on sensitivity needs.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Maximum sensitivity and cleanliness.[3] Principle: Protonation of the carboxylic acid moiety drives the analyte into the organic phase, leaving salts and proteins in the aqueous phase.
Materials
-
IS Working Solution: Cerivastatin-d3 (100 ng/mL in Methanol).[3]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate/Hexane (50:50 v/v).[3]
-
Buffer: 0.1 M Ammonium Acetate (pH 4.0).
Step-by-Step Workflow
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Cerivastatin-d3 Working Solution.
-
Critical: Vortex for 30 seconds and let stand for 5 minutes. This allows the IS to equilibrate and bind to plasma proteins, mimicking the native analyte.
-
-
Acidification: Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 4.0). Vortex briefly.
-
Why? This adjusts the sample pH to ~4.0, neutralizing the Cerivastatin carboxyl group.
-
-
Extraction: Add 1.5 mL of MTBE.
-
Agitation: Shake/tumble for 10 minutes (Vortexing alone is insufficient for full partitioning).
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Visual Check: Ensure a clear upper organic layer. Flash freeze the aqueous layer (dry ice/acetone bath) if possible to pour off organic easily.
-
-
Evaporation: Transfer the supernatant to a clean glass tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water). Vortex well.
Protocol B: Solid Phase Extraction (SPE)
Best for: High throughput and removal of phospholipids. Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[3]
Figure 2: SPE workflow utilizing Polymeric HLB mechanism.
Step-by-Step Workflow
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid in Water.
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample at a slow flow rate (1 mL/min).
-
Wash: 1 mL 5% Methanol in Water.
-
Note: Do not use high organic content here, or you will wash away the Cerivastatin.
-
-
Elute: 1 mL 100% Methanol or Acetonitrile.
-
Finish: Evaporate and reconstitute as in the LLE method.
LC-MS/MS Analysis Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S).[3] Chromatography: UHPLC.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Begin Gradient |
| 3.0 | 95 | Elution of Cerivastatin |
| 4.0 | 95 | Wash Column |
| 4.1 | 30 | Re-equilibration |
| 5.5 | 30 | End Run |
Mass Spectrometry (MRM) Transitions
Note: Transitions must be tuned using your specific D3 reference standard, as the deuterium position (methoxy vs. isopropyl) affects the fragment mass.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| Cerivastatin | 460.2 | 356.2 | Quantifier | 25 |
| Cerivastatin | 460.2 | 270.2 | Qualifier | 35 |
| Cerivastatin-d3 | 463.2 | 359.2* | Internal Std | 25 |
*Theoretical shift assuming D3 label is retained on the core pyridine structure. Verify via infusion.
Validation & Quality Control (Self-Validating System)
To ensure the "Trustworthiness" pillar of this protocol, every batch must include:
-
IS Response Check: Plot the peak area of Cerivastatin-d3 across all samples. A drop of >50% in a specific sample indicates severe matrix suppression (likely phospholipids) or extraction failure.
-
Linearity: Range 0.1 ng/mL to 100 ng/mL. (Weighted 1/x² linear regression).
-
Recovery Calculation:
Target Recovery: > 80% for LLE, > 90% for SPE.[3]
References
-
Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market.[4][5] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. Link
-
Bayer Pharmaceutical Division. (2001).[3][5][6] FDA Talk Paper: Bayer Voluntarily Withdraws Baycol.[5][6] U.S. Food and Drug Administration.[6][7][8] Link
-
Ramakrishna, N. V., et al. (2004).[9] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[9][10] Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[9] Link
-
PubChem. (2023).[3] Cerivastatin Compound Summary. National Library of Medicine. Link
Sources
- 1. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cerivastatin(1-) | C26H33FNO5- | CID 16760227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. News briefs: Baycol withdrawn; Alzheimer's vaccine… | Clinician.com [clinician.com]
- 7. Federal Register :: Bayer Healthcare Pharmaceuticals; Withdrawal of Approval of a New Drug Application for BAYCOL (cerivastatin sodium) Tablets, 0.05 Milligrams, 0.1 Milligrams, 0.2 Milligrams, 0.3 Milligrams, 0.4 Milligrams, and 0.8 Milligrams [federalregister.gov]
- 8. Cerivastatin: a review of its pharmacological properties and therapeutic efficacy in the management of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cerivastatin-D3 for High-Throughput Screening: A Dual Assay Approach for Quantifying HMG-CoA Reductase Inhibition and Cytotoxicity
An Application Note and Protocol for Researchers
Senior Application Scientist: Dr. Gemini
Abstract
Cerivastatin is a highly potent synthetic inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While its clinical use was discontinued due to a higher incidence of rhabdomyolysis compared to other statins, its potency makes it a valuable tool for in-vitro research into the mevalonate pathway and its downstream effects.[1][2] This application note details a robust, two-pronged cell-based assay strategy for evaluating the biological activity of Cerivastatin. The primary assay utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the inhibition of de novo cholesterol synthesis by measuring the biomarker lathosterol. The protocol is designed for use with Cerivastatin-D3, a deuterium-labeled variant that serves as both the active compound and an internal standard for precise quantification of cellular uptake and concentration. A complementary secondary assay protocol for assessing cell viability via a colorimetric MTT assay is also provided to distinguish targeted enzymatic inhibition from general cytotoxic effects. This dual-assay approach provides a comprehensive framework for researchers studying lipid metabolism, statin pharmacology, and drug-induced toxicity.
Scientific Background: The Mevalonate Pathway and Cerivastatin's Mechanism
The synthesis of cholesterol is a fundamental and highly regulated cellular process. The mevalonate pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce cholesterol and numerous non-sterol isoprenoids essential for cellular function. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the pathway's irreversible, rate-limiting step.[2][4][5] This makes the enzyme a critical target for pharmacological intervention in hypercholesterolemia.
Statins, including Cerivastatin, are structural analogs of the HMG-CoA substrate and act as competitive inhibitors of the HMG-CoA reductase enzyme.[4][6] By blocking this step, they effectively reduce the intracellular pool of mevalonate, leading to a downstream reduction in cholesterol synthesis.[2] This depletion also affects the synthesis of essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification and function of small GTP-binding proteins such as Ras and Rho.[7][8] Inhibition of these signaling pathways is thought to underlie many of the pleiotropic (non-lipid-lowering) effects of statins.[7][8] Cerivastatin is noted for being one of the most potent statins ever developed.[2][9]
Directly measuring changes in total cellular cholesterol can be challenging due to the large existing pools within cell membranes. A more sensitive and accurate measure of de novo cholesterol synthesis inhibition is the quantification of precursor sterols, such as lathosterol.[10] The ratio of lathosterol to cholesterol serves as a reliable biomarker for the rate of cholesterol biosynthesis.[10] This protocol leverages this principle by using LC-MS/MS to quantify changes in cellular lathosterol levels following treatment with Cerivastatin-D3.
Principle of the Methodologies
This guide presents two distinct but complementary protocols.
Protocol 1: HMG-CoA Reductase Inhibition Assay. This assay quantitatively measures the inhibitory effect of Cerivastatin-D3 on the cholesterol biosynthesis pathway.
-
Cell Treatment: A suitable cell line (e.g., human hepatoma HepG2) is cultured and treated with varying concentrations of Cerivastatin-D3.
-
Lipid Extraction: Cellular lipids, including sterols, are extracted from the cell lysate. A deuterated internal standard for the analyte (Lathosterol-D7) is spiked into the samples at this stage to correct for experimental variability.
-
LC-MS/MS Analysis: The extracted lipids are separated using Ultra-High-Performance Liquid Chromatography (UPLC) and quantified using a tandem mass spectrometer (MS/MS). The amount of lathosterol is measured relative to the Lathosterol-D7 internal standard, providing a precise measure of HMG-CoA reductase activity.
Protocol 2: Cell Viability (MTT) Assay. This assay assesses the general cytotoxicity of Cerivastatin-D3.
-
Cell Treatment: Cells are treated with Cerivastatin-D3 in parallel with the primary assay.
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
-
Solubilization & Readout: The insoluble formazan crystals are dissolved, and the absorbance of the resulting colored solution is measured. The absorbance is directly proportional to the number of viable cells.[11]
Visualization of Experimental Workflows
Caption: Workflow diagrams for the two-pronged assay strategy.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Cerivastatin-D3 | Toronto Research Chemicals | C287502 |
| Lathosterol | Sigma-Aldrich | L0778 |
| Lathosterol-D7 | Cayman Chemical | 17531 |
| HepG2 Cell Line | ATCC | HB-8065 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Chloroform, HPLC Grade | Fisher Scientific | C298-4 |
| Methanol, HPLC Grade | Fisher Scientific | A452-4 |
| Water, LC-MS Grade | Fisher Scientific | W6-4 |
| Formic Acid, LC-MS Grade | Thermo Scientific | 85178 |
| 6-well and 96-well tissue culture plates | Corning | Multiple |
Detailed Experimental Protocols
Protocol 1: HMG-CoA Reductase Inhibition Assay via LC-MS/MS
Rationale: This protocol uses a robust lipid extraction followed by sensitive UPLC-MS/MS detection to precisely quantify the inhibition of cholesterol synthesis. The use of a deuterated internal standard (Lathosterol-D7) is critical for correcting for any analyte loss during sample preparation and for normalizing variations in instrument response, ensuring high accuracy and reproducibility.[12][13][14]
Step 1: Cell Culture and Plating
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed 5 x 10⁵ cells per well in 6-well tissue culture plates.
-
Incubate for 24 hours to allow for cell attachment and confluence of ~70-80%.
Step 2: Cerivastatin-D3 Treatment
-
Prepare a 10 mM stock solution of Cerivastatin-D3 in DMSO.
-
Prepare serial dilutions of Cerivastatin-D3 in culture medium to achieve final concentrations of 0.1, 0.5, 1, 5, and 10 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Cerivastatin-D3 or vehicle.
-
Incubate the plates for 24 hours at 37°C.
Step 3: Cell Harvesting and Lipid Extraction
-
After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Aspirate the final PBS wash completely. Add 500 µL of ice-cold methanol to each well to lyse the cells. Scrape the cells and transfer the lysate to a clean glass tube.
-
Spike each sample with the internal standard by adding 10 µL of a 1 µg/mL Lathosterol-D7 stock solution.
-
Add 1 mL of chloroform to each tube. Vortex vigorously for 1 minute.
-
Add 500 µL of LC-MS grade water. Vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[15]
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in 100 µL of mobile phase (e.g., 83:17 Methanol:Water with 0.1% formic acid) for analysis.[10]
Step 4: UPLC-MS/MS Analysis Instrument parameters must be optimized for the specific system being used. The following are suggested starting points based on established methods for sterol analysis.[10][16]
| Parameter | Suggested Setting |
| UPLC System | |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic (e.g., 83% B) or a shallow gradient |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| MS/MS System | |
| Ionization Mode | APCI or ESI, Positive Ion Mode |
| MRM Transitions | Lathosterol: 369.4 → 95.1[10]Lathosterol-D7: 376.4 → 95.1 (or other optimized fragment) |
| Collision Energy | Optimize for maximum signal intensity |
Step 5: Data Analysis
-
Generate a standard curve using known concentrations of unlabeled Lathosterol.
-
Integrate the peak areas for both Lathosterol and the Lathosterol-D7 internal standard in each sample.
-
Calculate the peak area ratio (Lathosterol / Lathosterol-D7).
-
Determine the concentration of Lathosterol in each sample using the standard curve.
-
Normalize the Lathosterol concentration to the total protein content or cell number from a parallel well.
-
Plot the normalized Lathosterol levels against the concentration of Cerivastatin-D3 to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
Rationale: This protocol provides a crucial checkpoint to ensure that the observed decrease in lathosterol is due to specific enzyme inhibition rather than a general decline in cell health or number. It is a standard, cost-effective method for assessing metabolic activity.[11][17]
Step 1: Cell Plating and Treatment
-
Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with the same concentrations of Cerivastatin-D3 and vehicle control as used in Protocol 1. Include wells with medium only (no cells) as a background control.
-
Incubate for 24 hours at 37°C.
Step 2: MTT Incubation and Measurement
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Mix thoroughly by gently pipetting or using a plate shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Step 3: Data Analysis
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the concentration of Cerivastatin-D3 to determine the CC₅₀ (cytotoxic concentration 50%).
Interpretation of Results
-
High Potency, Low Cytotoxicity (IC₅₀ << CC₅₀): This is the ideal result for a specific inhibitor. It indicates that Cerivastatin-D3 is inhibiting HMG-CoA reductase at concentrations far below those that cause cell death.
-
Similar Potency and Cytotoxicity (IC₅₀ ≈ CC₅₀): This result suggests that the observed reduction in lathosterol may be, at least in part, a consequence of general cytotoxicity rather than specific enzyme inhibition.
-
Low Potency, High Cytotoxicity (IC₅₀ >> CC₅₀): This indicates the compound is toxic to the cells through mechanisms unrelated to HMG-CoA reductase inhibition at the tested concentrations.
This comprehensive approach allows for the confident assessment of Cerivastatin-D3's on-target effects while simultaneously monitoring for off-target toxicity, a critical consideration for any compound with a known history of adverse effects.
References
-
Cerivastatin - Wikipedia. [Link]
-
Cerivastatin | C26H34FNO5 | CID 446156 - PubChem - NIH. [Link]
-
Cerivastatin for lowering lipids - PMC - NIH. [Link]
-
BAYCOL - accessdata.fda.gov. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. [Link]
-
cerivastatin (Baycol): Drug Side Effects and Dosing - MedicineNet. [Link]
-
Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed. [Link]
-
Cerivastatin, an Inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, Inhibits Endothelial Cell Proliferation Induced by Angiogenic Factors In Vitro and Angiogenesis in In Vivo Models. [Link]
-
Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. [Link]
-
Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: An in vitro study - ResearchGate. [Link]
-
Simplified LC-MS Method for Analysis of Sterols in Biological Samples - MDPI. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]
-
Lipophilic Statins Attenuate Human Atrial Fibroblast Viability In Vitro - Circulation. [Link]
-
Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC - NIH. [Link]
-
HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC - NIH. [Link]
-
Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - JCI. [Link]
-
Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - ResearchGate. [Link]
-
Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System - Medpace. [Link]
-
Monitoring the Cellular Effects of HMG-CoA Reductase Inhibitors In Vitro and Ex Vivo. [Link]
-
Effects of Lipophilic Statins on Cell Viability and Tissue Factor Expression in Canine Haemangiosarcoma Cells - PubMed. [Link]
-
Total Cholesterol Assay Kit (Colorimetric) - Cell Biolabs. [Link]
-
A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol - Taylor & Francis. [Link]
-
Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC - NIH. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed. [Link]
-
Cholesterol Assay Kit (Z5030055) - BioChain. [Link]
-
Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods - Springer. [Link]
-
Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed. [Link]
-
LC-MSMS analysis of cholesterol. (A) Cholesterol standard was separated... - ResearchGate. [Link]
-
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC - NIH. [Link]
-
Cerivastatin – Knowledge and References - Taylor & Francis. [Link]
-
In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia - ResearchGate. [Link]
-
Data Mining of the FDA Adverse Event Reporting System and Animal Experiments for Assessment of Rhabdomyolysis Risk Associated with Lipid-lowering Drugs - International Journal of Medical Sciences. [Link]
-
Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment - PMC - NIH. [Link]
-
cerivastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
BAYCOL - accessdata.fda.gov. [Link]
-
Preclinical and clinical pharmacology of cerivastatin - PubMed. [Link]
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- 4. accessdata.fda.gov [accessdata.fda.gov]
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- 6. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
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In vitro HMG-CoA reductase inhibition assay with Cerivastatin-D3
Application Note: Kinetic Characterization and Validation of Cerivastatin-D3 as a Reference Inhibitor in HMG-CoA Reductase Assays
Introduction & Scientific Rationale
Cerivastatin is one of the most potent synthetic inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, exhibiting inhibitory constants (
Cerivastatin-D3 is the isotopically labeled analog (containing three deuterium atoms). In drug development, it serves two critical roles:
-
Internal Standard (IS): For the absolute quantification of Cerivastatin in biological matrices via LC-MS/MS.
-
Mechanistic Probe: To validate "Isotope Effects" on binding affinity.
This Application Note provides a rigorous protocol to determine the
Mechanism of Action
HMG-CoA reductase catalyzes the four-electron reduction of HMG-CoA to Mevalonate, the rate-limiting step in cholesterol biosynthesis.[6] This reaction requires two equivalents of NADPH. Cerivastatin-D3 acts as a competitive inhibitor, binding to the active site and displacing HMG-CoA.
Figure 1: HMG-CoA Reductase Reaction & Inhibition Pathway
Caption: Competitive inhibition mechanism where Cerivastatin-D3 blocks the HMGCR active site, preventing the reduction of HMG-CoA to Mevalonate.
Materials & Preparation
Critical Reagents
-
Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).
-
Substrate: HMG-CoA (Sigma-Aldrich or equivalent).
-
Cofactor: NADPH (Freshly prepared; light sensitive).
-
Inhibitor: Cerivastatin-D3 ( >98% isotopic purity).
-
Internal Standard (for Readout): Mevalonolactone-D7 (distinct from the test inhibitor).
Stock Solution Preparation
-
Cerivastatin-D3 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 4 mM TRIS, 1 mM EDTA.
-
Activation: Add 4 mM Dithiothreitol (DTT) immediately before use. HMGCR requires reduced thiols for activity.
-
Experimental Protocol: LC-MS/MS Activity Assay
While spectrophotometric assays (monitoring NADPH depletion at 340nm) are common, they lack sensitivity for potent inhibitors like Cerivastatin-D3. We utilize an LC-MS/MS endpoint assay measuring the production of Mevalonate.[7][8]
Workflow Overview
-
Pre-incubation: Enzyme + Cerivastatin-D3 (allow equilibrium binding).
-
Reaction: Add HMG-CoA + NADPH.
-
Quench & Lactonization: Add Acid (converts Mevalonate
Mevalonolactone). -
Quantification: LC-MS/MS of Mevalonolactone.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol emphasizing the acid-catalyzed lactonization step required for optimal MS sensitivity.
Detailed Steps
-
Dosing Plate Prep: Prepare a 10-point dilution series of Cerivastatin-D3 in Assay Buffer (Range: 0.01 nM to 100 nM). Final DMSO concentration must be <1%.
-
Enzyme Addition: Add 40 µL of HMG-CoA Reductase (approx 2-5 µg/mL) to each well.
-
Equilibration: Incubate for 15 minutes at 37°C. Why? Statins are tight-binding inhibitors; pre-incubation ensures the inhibitor accesses the active site before the substrate competes.
-
Substrate Initiation: Add 20 µL of Substrate Mix (Final conc: 400 µM HMG-CoA, 400 µM NADPH).
-
Reaction: Incubate for 20–30 minutes at 37°C.
-
Acid Quench (Critical): Add 20 µL of 5M HCl.
-
Chemistry: This stops the enzymatic reaction and catalyzes the dehydration of Mevalonate (polar) to Mevalonolactone (less polar, better for Reverse Phase LC).
-
Incubate acid mix for another 15 minutes at room temperature to ensure complete lactonization.
-
-
Neutralization/Extraction: Add Internal Standard (Mevalonolactone-D7) and extract with Ethyl Acetate, or neutralize with Ammonium Bicarbonate if using direct injection.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| Analyte Target | Mevalonolactone (Not Mevalonate) |
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Mevalonolactone | 131.1 [M+H]+ | 113.1 [M+H-H2O]+ | 15 |
| Mevalonolactone | 131.1 [M+H]+ | 71.1 | 25 |
| Mevalonolactone-D7 (IS) | 138.1 [M+H]+ | 120.1 | 15 |
| Cerivastatin-D3 (QC) | 463.2 [M+H]+ | 359.2 | 30 |
Note: While the assay measures Mevalonolactone production, monitoring the Cerivastatin-D3 parent ion (463.2) in the highest concentration wells serves as a quality control to confirm the inhibitor was added correctly.
Data Analysis & Validation
-
Normalization: Calculate the ratio of Analyte Area (Mevalonolactone) to IS Area (Mevalonolactone-D7).
-
Inhibition Calculation:
-
Control: Enzyme + Substrate + Vehicle (DMSO).
-
Blank: No Enzyme (or acid added before enzyme).
-
-
Curve Fitting: Plot % Activity vs. Log[Cerivastatin-D3]. Fit to a 4-parameter logistic (4PL) equation to derive the
. -
Ki Calculation: Use the Cheng-Prusoff equation:
-
Validation Criteria: The calculated
for Cerivastatin-D3 should be within 0.8 – 1.5 nM. If nM, check for enzyme degradation (thiol oxidation).
-
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.
-
Corsini, A., et al. (1999). Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. Pharmacological Research, 40(6), 575-579.
-
Jemna, W., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins.[7] Annals of Clinical Biochemistry, 48(3), 268-274.
-
Thermo Fisher Scientific. Quantitative Analysis of Mevalonate in Plasma Using LC-MS/MS. Application Note 505.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
High-performance liquid chromatography (HPLC) conditions for separating Cerivastatin and Cerivastatin-D3
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Metabolism Researchers Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Cytochrome P450 (CYP2C8) Phenotyping, and Stable Isotope-Labeled Internal Standards (SIL-IS).
Executive Summary
Cerivastatin is a highly potent synthetic statin that was withdrawn from the market in 2001 due to fatal rhabdomyolysis, primarily caused by drug-drug interactions inhibiting its primary metabolic enzyme, CYP2C8. Today, Cerivastatin remains a critical in vitro and in vivo probe substrate for evaluating CYP2C8 activity and genetic polymorphisms.
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) protocol for the absolute quantification of Cerivastatin in biological matrices. By utilizing Cerivastatin-D3 as a stable isotope-labeled internal standard (SIL-IS), this method achieves exceptional accuracy, compensating for matrix effects and extraction variability.
Mechanistic Insights: The "Illusion" of Separation
A common misconception in bioanalytical method development is the attempt to chromatographically separate a drug from its deuterated internal standard. In modern LC-MS/MS, baseline chromatographic separation of Cerivastatin and Cerivastatin-D3 is neither possible nor desirable.
Causality Behind Experimental Choices
-
Chromatographic Co-elution (The Goal): Because Cerivastatin and Cerivastatin-D3 share nearly identical physicochemical properties, they co-elute on a standard C18 reversed-phase column. This co-elution is a deliberate design choice. It ensures that both the analyte and the internal standard enter the Electrospray Ionization (ESI) source at the exact same moment, subjecting them to identical ion suppression or enhancement from co-eluting matrix components.
-
Mass-Spectrometric Resolution (The Mechanism): The actual "separation" occurs in the mass spectrometer's high vacuum. The triple quadrupole resolves the co-eluting compounds based on their mass-to-charge ratio (m/z). Cerivastatin ([M+H]⁺ m/z 460.4) and Cerivastatin-D3 ([M+H]⁺ m/z 463.4) are isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and their specific product ions are quantified in the third quadrupole (Q3) [1].
-
Mobile Phase Chemistry: The use of 0.03% formic acid serves a dual purpose. First, it lowers the pH below Cerivastatin's pKa (~4.0), keeping the carboxylic acid moiety unionized to ensure adequate retention on the C18 column. Second, it provides an abundant source of protons to facilitate efficient positive ion generation ([M+H]⁺) in the ESI source. Note: Prolonged exposure of statins to acidic conditions can induce lactonization; therefore, a rapid 2-minute isocratic run time is utilized to prevent on-column degradation.
Workflow of chromatographic co-elution and mass-spectrometric resolution of Cerivastatin.
Biological Context: CYP2C8 Metabolism
Cerivastatin is heavily metabolized by hepatic enzymes. When designing pharmacokinetic assays, it is crucial to understand that Cerivastatin is primarily converted into a demethylated metabolite (M1) and a hydroxylated metabolite (M23) by CYP2C8, with minor contributions from CYP3A4 [2]. The LC-MS/MS method must be highly specific to avoid cross-talk from these structurally similar circulating metabolites.
Hepatic metabolism of Cerivastatin mediated by CYP2C8 and CYP3A4 into M1 and M23 metabolites.
Experimental Protocol: Step-by-Step Methodology
This protocol relies on a Liquid-Liquid Extraction (LLE) method, which provides cleaner extracts than protein precipitation, thereby extending column life and reducing MS source contamination.
Step 1: Reagent and Standard Preparation
-
Mobile Phase: Prepare a mixture of HPLC-grade Water and Acetonitrile (30:70, v/v). Add 0.03% Formic Acid. Degas ultrasonically for 10 minutes.
-
Extraction Solvent: Prepare a mixture of Diethyl Ether and Dichloromethane (70:30, v/v). Caution: Highly volatile and flammable; prepare in a fume hood.
-
Internal Standard (IS) Working Solution: Dilute Cerivastatin-D3 in 50% methanol to a final working concentration of 50 ng/mL.
Step 2: Liquid-Liquid Extraction (LLE) Workflow
-
Aliquot 200 µL of human plasma (or microsomal incubation matrix) into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the Cerivastatin-D3 IS working solution. Vortex for 10 seconds.
-
Add 1.5 mL of the Extraction Solvent (Diethyl Ether/Dichloromethane).
-
Vortex vigorously for 3 minutes to ensure complete partitioning of the lipophilic statin into the organic layer.
-
Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.
-
Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the Mobile Phase. Vortex for 30 seconds and transfer to an HPLC autosampler vial.
Step 3: Self-Validating System Suitability Tests (SST)
To ensure the integrity of the assay, the following self-validating injections must be performed prior to running actual samples:
-
Double Blank: Inject extracted blank plasma (no Cerivastatin, no IS) to verify the absence of column carryover.
-
Zero Sample (Critical): Inject blank plasma spiked only with Cerivastatin-D3. Monitor the Cerivastatin MRM channel (460.4 → 356.3) to ensure the deuterated standard does not contain unlabeled isotopic impurities (cross-talk).
-
LLOQ Sample: Inject the Lower Limit of Quantification (10 pg/mL) to verify the signal-to-noise ratio is ≥ 10:1.
Data Presentation: Analytical Conditions
Table 1: HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18 (e.g., Xterra ODS, 50 × 4.6 mm, 5 µm) | Provides optimal retention for lipophilic statins. |
| Mobile Phase | Water / Acetonitrile (30:70, v/v) + 0.03% Formic Acid | Isocratic elution ensures rapid throughput; acidic pH promotes positive ionization. |
| Flow Rate | 0.5 mL/min | Balances chromatographic resolution with MS desolvation capacity. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |
| Run Time | 2.0 minutes | High-throughput capability; prevents statin lactonization. |
| Retention Time | ~1.5 minutes (Co-elution) | Analyte and IS elute simultaneously to normalize matrix effects. |
Table 2: Mass Spectrometry (MS/MS) MRM Transitions
Conditions: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time | Collision Energy |
| Cerivastatin | 460.4 [M+H]⁺ | 356.3 | 200 ms | 25 eV |
| Cerivastatin-D3 | 463.4 [M+H]⁺ | 359.3 | 200 ms | 25 eV |
Note: The primary fragmentation pathway involves the loss of the valeric acid side chain, resulting in a mass shift of -104 Da for both the unlabeled and deuterated compounds.
References
1. Source: Journal of Pharmaceutical and Biomedical Analysis (2004). Ramakrishna NVS, et al. URL:[Link] 2. Source: Pharmacogenetics and Genomics (2008). Ishikawa C, et al. (Available via PubMed Central). URL:[Link]
Application Note: Cerivastatin-D3 in Toxicology Screening Assays
Title: Cerivastatin-D3 in Mechanistic Toxicology: Protocols for Quantifying Statin-Induced Rhabdomyolysis and Transporter Interactions[1][2]
Abstract & Introduction
The withdrawal of Cerivastatin (Baycol) in 2001 due to fatal rhabdomyolysis remains a pivotal case study in pharmaceutical toxicology.[2] It highlighted the critical need for rigorous screening of drug-drug interactions (DDIs)—specifically involving the CYP2C8 enzyme and OATP1B1 transporter—and direct mitochondrial toxicity.[2]
Cerivastatin-D3 (Deuterated Cerivastatin) is the essential stable isotope-labeled internal standard (SIL-IS) used to validate these mechanisms.[1][2] Unlike structural analogs (e.g., atorvastatin), Cerivastatin-D3 shares identical physicochemical properties with the analyte but is distinguishable by mass spectrometry.[1][2] This application note details the use of Cerivastatin-D3 in three critical workflows:
-
Quantitative Bioanalysis (ID-LC-MS/MS): Correcting for matrix effects in plasma and microsomes.[1][2]
-
Transporter Interaction Screening: Probing OATP1B1-mediated hepatic uptake.[1][2]
-
Mitochondrial Toxicity Assays: Quantifying intracellular accumulation linked to myotoxicity.[2]
Technical Specifications & Handling
| Property | Specification |
| Compound Name | Cerivastatin-D3 (Sodium Salt) |
| Chemical Structure | Deuterium labeling typically on the isopropyl or methyl-ether groups (stable positions).[1][2] |
| Molecular Formula | C₂₆H₃₁D₃FNO₅Na (Sodium Salt) |
| Parent Mass ([M+H]⁺) | ~463.3 Da (Free Acid equivalent) |
| Solubility | Soluble in Methanol, DMSO, and Water (>5 mg/mL).[2] |
| Storage | -20°C, desiccated, protected from light. Hygroscopic. |
| Stability | Stable in plasma for 24h at RT; long-term stability >6 months at -80°C. |
Handling Precaution: Cerivastatin is a potent HMG-CoA reductase inhibitor (nM potency).[1][2][3][4] Handle as a hazardous substance. Avoid freeze-thaw cycles of the stock solution (>3 cycles).[1][2]
Core Protocol: ID-LC-MS/MS Quantification[1][2][5]
This protocol establishes the "Gold Standard" for quantifying Cerivastatin in biological matrices (plasma, hepatocytes, microsomes) using Cerivastatin-D3 to compensate for ionization suppression and extraction variability.
Reagent Preparation[2]
-
Stock Solution (Analyte): 1 mg/mL Cerivastatin in Methanol.[1][2]
-
Stock Solution (IS): 1 mg/mL Cerivastatin-D3 in Methanol.[1][2]
-
Working IS Solution: Dilute Stock IS to 100 ng/mL in 50:50 Methanol:Water.[2]
Sample Preparation (Protein Precipitation)[1][2][6]
-
Aliquot 50 µL of biological sample (plasma or cell homogenate) into a 96-well plate.
-
Add 10 µL of Working IS Solution (Cerivastatin-D3).[1][2] Vortex gently.
-
Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
-
Vortex for 2 minutes at high speed.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Parameters[1][2][5][6]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Loading |
| 0.5 | 30 | Desalting |
| 2.5 | 95 | Elution |
| 3.5 | 95 | Wash |
| 3.6 | 30 | Re-equilibration |
MS/MS Transitions (ESI Positive Mode):
-
Analyte (Cerivastatin): 460.3 → 356.2 (Collision Energy: ~25 eV)[1][2]
-
Internal Standard (Cerivastatin-D3): 463.3 → 359.2 (Collision Energy: ~25 eV)[1][2]
-
Note: The +3 Da shift is retained in the product ion, confirming the label stability.
-
Workflow Diagram (Graphviz)[1][2]
Figure 1: ID-LC-MS/MS Workflow for Cerivastatin Quantification using D3 Internal Standard.
Application: Transporter-Mediated Toxicity (OATP1B1)[1][2]
Cerivastatin is a substrate of the hepatic uptake transporter OATP1B1.[2] Inhibition of this transporter (e.g., by Gemfibrozil) prevents hepatic clearance, causing high systemic levels and subsequent muscle toxicity. This assay uses Cerivastatin-D3 to quantify intracellular uptake in the presence of inhibitors.[1][2]
Experimental Logic[2]
-
Cell Line: HEK293 cells overexpressing OATP1B1 (SLCO1B1 gene).[1][2]
-
Control: Wild-type HEK293 cells (Mock transfected).
-
Role of Cerivastatin-D3: Used as the IS in the cell lysate quantification step to ensure accurate measurement of intracellular drug concentration.[2]
Protocol Steps[2]
-
Seeding: Seed HEK-OATP1B1 cells in 24-well plates (poly-D-lysine coated). Incubate 24h.
-
Inhibitor Pre-incubation: Add Gemfibrozil (0–100 µM) or Cyclosporin A (Control Inhibitor) in transport buffer (HBSS).[1][2] Incubate 15 min at 37°C.
-
Substrate Addition: Add Cerivastatin (1 µM) to the wells. Incubate for exactly 2 minutes (initial rate condition).
-
Termination: Aspirate buffer and wash 3x with ice-cold PBS.
-
Lysis: Add 200 µL of 0.1N NaOH or Methanol/Water.
-
Extraction: Transfer lysate to tubes, neutralize (if NaOH used), and add Cerivastatin-D3 (IS).
-
Analysis: Proceed with Protein Precipitation and LC-MS/MS (as per Section 3).
Data Interpretation[2]
-
Uptake Ratio: Calculate (Concentration in OATP1B1 cells) / (Concentration in WT cells).
-
IC50 Determination: Plot % Uptake vs. Log[Inhibitor].
-
Relevance: A significant decrease in uptake in the presence of Gemfibrozil confirms the OATP1B1 interaction mechanism.
Application: Mitochondrial Toxicity Screening[1][2]
Rhabdomyolysis is linked to mitochondrial dysfunction.[2] Cerivastatin is known to inhibit Complex I/III and induce MPTP (Mitochondrial Permeability Transition Pore) opening.[2]
Mechanism Diagram (Graphviz)[1][2]
Figure 2: Mechanism of Cerivastatin-Induced Rhabdomyolysis via OATP1B1 Inhibition and Mitochondrial Dysfunction.[1][2]
Screening Protocol[2][7]
-
Cell Model: C2C12 Myoblasts (Skeletal muscle model).
-
Treatment: Treat cells with Cerivastatin (0.1 - 10 µM) for 24h.[1][2]
-
Mitochondrial Function: Measure ATP levels (Luciferase assay) or Membrane Potential (JC-1 dye).[1][2]
-
Intracellular Quantification (Crucial Step):
References
-
Furberg, C. D., & Pitt, B. (2001).[2] Withdrawal of cerivastatin from the world market.[2] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207.[2] Link
-
Shitara, Y., et al. (2004).[2] Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[1][2] Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236.[1][2] Link
-
Wang, J., et al. (2002).[2] The effect of cerivastatin on mitochondrial function in rat skeletal muscle.[2] Toxicology and Applied Pharmacology. (General reference for statin mitochondrial toxicity).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard for ID-LC-MS/MS protocols).[1][2][5] Link
-
PubChem Compound Summary. Cerivastatin. Link
Sources
- 1. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), HMG-CoA reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Cerivastatin-D3
Technical Support Center: Cerivastatin-D3 Bioanalysis Topic: Troubleshooting Poor Signal Intensity of Cerivastatin-D3 Internal Standard Ticket ID: #CER-D3-OPT-001 Responder: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are experiencing low or variable signal intensity for Cerivastatin-D3 (and likely the analyte, Cerivastatin). In quantitative LC-MS/MS, the Internal Standard (IS) is the canary in the coal mine. If the Cerivastatin-D3 signal is failing, your method is likely suffering from one of three distinct failure modes: Chemical Instability (Lactone conversion) , Matrix Suppression (Phospholipids) , or Ionization Competition (Adduct formation) .
This guide moves beyond basic checks and addresses the mechanistic pitfalls specific to the statin class.
Phase 1: Diagnostic Workflow
Before altering parameters, identify the failure point using this logic flow.
Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.
Phase 2: The "Chemistry" Trap (Lactone vs. Acid)
Q: My standard is fresh, but the signal disappears after extraction. Why?
A: You are likely witnessing the Lactone-Acid Interconversion . Cerivastatin, like all statins, exists in an equilibrium between its active Hydroxy Acid form (open ring) and its inactive Lactone form (closed ring).
-
The Trap: This equilibrium is pH-dependent.
-
Acidic pH (< 3): Favors rapid conversion to the Lactone .
-
Basic pH (> 8): Favors the Hydroxy Acid (Salt).
-
-
The Symptom: If your MRM transition targets the Acid form (e.g., m/z 460), but you used an acidic protein precipitation (e.g., TCA or high % Formic Acid) or an acidic evaporation step, the molecule converts to the Lactone (MW -18 Da). The mass spectrometer effectively "loses" the molecule because the mass has shifted.
Corrective Protocol:
-
Buffer the Aqueous Phase: Ensure your sample preparation maintains a pH between 5.0 and 7.5. Ammonium Acetate (10 mM) is ideal.
-
Avoid Strong Acids: Do not use Trichloroacetic acid (TCA) for precipitation. Use Acetonitrile (ACN) or Methanol.[1]
-
Reconstitution: Reconstitute dried extracts in a buffer (e.g., 10% ACN in 5mM Ammonium Acetate), not pure acidic mobile phase.
Figure 2: The pH-dependent interconversion between Cerivastatin Acid and Lactone.
Phase 3: Mass Spectrometry Optimization
Q: I see a peak, but the intensity is 10x lower than expected. Is my ionization wrong?
A: You may be monitoring the wrong species or fighting Sodium Adducts.
1. The Sodium Adduct Trap (ESI Positive):
Cerivastatin is a carboxylic acid. In ESI(+), it loves to form Sodium adducts
-
Problem: Sodium adducts are extremely stable and require massive collision energy (CE) to fragment, often resulting in poor sensitivity.
-
Solution: You want the Protonated species
.[2] Add Ammonium Acetate (2-5 mM) or Formic Acid (0.1%) to your mobile phase to force the protonation or form the Ammonium adduct , which fragments easily.
2. Validated Transitions: Ensure your quadrupole settings align with the following validated transitions. Note that Cerivastatin-D3 will shift by +3 Da (assuming D3 labeling is on a stable moiety).
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Cerivastatin | ESI (+) | m/z 460.4 | m/z 356.3 | Loss of side chain/ester cleavage [1] |
| Cerivastatin | ESI (+) | m/z 460.4 | m/z 442.4 | Loss of Water (-18 Da) |
| Cerivastatin-D3 | ESI (+) | m/z 463.4 | m/z 359.3 | Corresponding D3 fragment |
Note: If monitoring Negative mode (ESI-), look for
Phase 4: Matrix Effects & Chromatography
Q: My neat standards look great, but plasma samples are dead. Why?
A: This is classic Phospholipid Suppression . Statins are lipophilic (LogP ~4). They elute late on C18 columns, exactly where phospholipids (Phosphatidylcholines) elute. The phospholipids compete for charge in the ESI droplet, suppressing the statin signal.
Troubleshooting Table: Extraction Methods
| Method | Phospholipid Removal | Signal Intensity Risk | Recommendation |
| Protein Precip (PPT) | Poor (< 20% removal) | High Risk | Not recommended for low LOQ. |
| Liquid-Liquid (LLE) | Good | Low Risk | Use MTBE or Ethyl Acetate at pH 5. |
| SPE (PLD Plates) | Excellent (> 99% removal) | Lowest Risk | Gold Standard. Use Phospholipid Depletion plates. |
Chromatographic Fix: If you must use Protein Precipitation, extend your gradient wash step. Ensure you ramp to 95% Organic and hold for 2 minutes after the analyte elutes to burn off phospholipids before the next injection.
Phase 5: Reference Material Integrity
Q: Could the Cerivastatin-D3 standard itself be the problem?
A: Yes. Deuterated standards can suffer from two specific issues:
-
Isotopic Purity (Cross-Talk): If your D3 standard contains 1-2% D0 (unlabeled Cerivastatin), you will see a "ghost peak" in your analyte channel even in blanks.
-
Test: Inject a high concentration of only Cerivastatin-D3. Monitor the Cerivastatin (D0) transition. If you see a peak, your IS is contributing to your background.
-
-
Proton Exchange: If the deuterium labels are on exchangeable positions (e.g., -OH or -NH groups) rather than the carbon skeleton, they can swap with H in the mobile phase, losing the +3 mass shift.
-
Verification: Ensure your Certificate of Analysis confirms the label is on the Carbon skeleton (e.g., Methyl-D3).
-
References
-
Ramakrishna, N.V.S., et al. (2004).[3] "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[3]
-
Jemal, M., et al. (2003).[4] "The need for separating the lactone and acid forms of statins in LC/MS/MS analysis." Journal of Chromatography B, 798(2), 350-354.
-
PubChem. (n.d.). "Cerivastatin Compound Summary." National Library of Medicine.
Sources
Technical Support Center: Optimizing the Aqueous Solubility of Cerivastatin-D3, Sodium Salt
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Overcoming precipitation and stability issues of Cerivastatin-D3 Sodium Salt in aqueous in vitro assays and LC-MS/MS workflows.
Executive Summary
Cerivastatin-D3, Sodium Salt is a highly potent, stable isotope-labeled (deuterated) standard primarily utilized in LC-MS/MS pharmacokinetic assays and metabolic profiling[1]. While the parent compound is technically classified as "water-soluble," researchers frequently encounter catastrophic precipitation when transitioning from organic stock solutions to physiological aqueous buffers. This guide provides authoritative troubleshooting, physiochemical data, and self-validating protocols to ensure the thermodynamic stability and solubility of Cerivastatin-D3 in aqueous environments.
Part 1: Troubleshooting & FAQs
Q1: Why is my Cerivastatin-D3 precipitating in PBS (pH 7.2) when the vendor datasheet states it is "soluble in water"? Causality & Insight: The term "water-soluble" refers to dissolution in pure, unbuffered deionized water, where Cerivastatin sodium can achieve concentrations up to 97 mg/mL[2]. However, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility drastically drops to approximately 0.2 mg/mL[3]. This occurs due to the common-ion effect—the high sodium concentration in PBS shifts the equilibrium, suppressing the dissociation of the Cerivastatin sodium salt. Furthermore, the near-neutral pH reduces its ionization state, promoting the aggregation of the highly lipophilic fluorophenyl-pyridine core.
Q2: How does pH strictly govern the molecular stability and solubility of Cerivastatin-D3? Causality & Insight: Cerivastatin exists as an active, open-ring dihydroxyheptanoic acid sodium salt. Under acidic conditions (pH < 7.0), the molecule undergoes a rapid intramolecular esterification (cyclization) to form a pyridinolactone[4]. This lactone form is highly hydrophobic and virtually insoluble in aqueous media, leading to immediate precipitation. To maintain the active open-ring form and maximize aqueous solubility, the buffer must be maintained at a slightly basic pH (7.5 – 8.5)[5].
Q3: I need a highly concentrated aqueous solution (>1 mg/mL) for my assay. How can I achieve this without organic solvents? Causality & Insight: If your experimental design precludes the use of organic co-solvents (like DMSO or Ethanol) and requires concentrations exceeding the 0.2 mg/mL physiological limit, you must utilize complexing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the lipophilic regions of the statin, significantly enhancing its apparent aqueous solubility while preventing lactonization[5].
Q4: How long can I store the prepared aqueous working solutions? Causality & Insight: Aqueous solutions of Cerivastatin (sodium salt) are prone to slow hydrolytic degradation and should not be stored for more than 24 hours[3]. For long-term storage, always keep the compound as a lyophilized solid at -20°C[3], or as an anhydrous DMSO stock solution, preparing aqueous dilutions immediately prior to the experiment.
Part 2: Quantitative Data Summaries
Table 1: Solubility and Stability Profile of Cerivastatin-D3 Sodium Salt
Note: Discrepancies in maximum organic solubility depend heavily on the hydration state of the solvent. Always use anhydrous solvents to prevent premature degradation.
| Solvent / Buffer System | Max Solubility | Optimal pH | Stability / Storage | Reference |
| Pure Water (Deionized) | ~97.0 mg/mL | Unbuffered | Prepare fresh | [2] |
| Anhydrous DMSO | 10.0 - 97.0 mg/mL | N/A | Stable at -20°C | [2],[3] |
| Ethanol | 0.5 - 97.0 mg/mL | N/A | Stable at -20°C | [2],[3] |
| PBS (Physiological) | ~0.2 mg/mL | 7.2 | < 24 Hours | [3] |
| Aqueous + HP-β-CD | > 2.0 mg/mL | 8.0 - 8.5 | Prepare fresh | [5] |
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Working Solution (≤ 0.2 mg/mL)
Self-Validating System: This protocol uses a step-down dilution method to prevent localized nucleation. Visual opalescence serves as an immediate fail-state indicator.
-
Stock Preparation: Weigh 1.0 mg of Cerivastatin-D3 Sodium Salt and dissolve in 100 μL of anhydrous DMSO to create a 10 mg/mL stock.
-
Validation Check: The solution must be perfectly clear. If moisture has contaminated the DMSO, solubility will be reduced[2].
-
-
Buffer Optimization: Prepare your target aqueous buffer (e.g., Tris-HCl or PBS) and adjust the pH to 7.8 - 8.2 using 0.1 M NaOH. This prevents acid-catalyzed lactonization[4],[5].
-
High-Shear Dilution: Place 4.9 mL of the optimized buffer on a high-speed vortex mixer.
-
Dropwise Addition: While vortexing vigorously, add the 100 μL DMSO stock dropwise (10 μL at a time) into the center of the vortex.
-
Causality: Rapid dispersion prevents the local concentration of Cerivastatin from exceeding its aqueous nucleation threshold before the DMSO diffuses.
-
-
Validation Check: Inspect the final solution against a dark background. It must be optically clear. Any turbidity or opalescence indicates micro-precipitation; if observed, discard and repeat with slower addition or a higher buffer pH. Use within 24 hours[3].
Protocol B: Cyclodextrin Complexation for High-Concentration Formulations
Use this protocol when organic solvents are prohibited and concentrations >0.2 mg/mL are required.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultrapure water.
-
pH Adjustment: Adjust the HP-β-CD solution to pH 8.5 using 0.1 M NaOH[5].
-
Solubilization: Add Cerivastatin-D3 powder directly to the cyclodextrin solution to achieve the desired concentration (e.g., 2 mg/mL).
-
Agitation: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by vortexing for 5 minutes.
-
Filtration & Validation: Pass the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed particulate matter. Analyze via HPLC to confirm the final concentration[5].
Part 4: Mandatory Visualizations
Workflow for preparing stable aqueous solutions of Cerivastatin-D3 without precipitation.
Cerivastatin-D3 mechanism of action and pH-dependent degradation to pyridinolactone.
References
-
Wikipedia. Cerivastatin - Structure and Reactivity. Retrieved from:[Link][4]
-
Google Patents. EP2557919A1 - Stabilized statin formulations. Retrieved from:[5]
Sources
Preventing degradation of Cerivastatin-D3 during sample storage
Welcome to the technical support center for Cerivastatin-D3. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Cerivastatin-D3 during sample storage and analysis. As a deuterated internal standard (IS), the accuracy of your quantitative bioanalysis relies on its stability. This document provides in-depth, field-proven insights and troubleshooting protocols to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Cerivastatin-D3.
Q1: What is Cerivastatin-D3, and why is its stability so critical?
Cerivastatin-D3 is a stable isotope-labeled (SIL) version of Cerivastatin, where three hydrogen atoms have been replaced with deuterium. It is the preferred type of internal standard for quantitative mass spectrometry-based bioanalysis.[1][2] Its purpose is to be added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis.[3] If Cerivastatin-D3 degrades, its concentration will change, leading to inaccurate and unreliable quantification of the target analyte (Cerivastatin). Therefore, preventing its degradation is paramount for method accuracy and precision, as mandated by regulatory bodies like the FDA.[4]
Q2: What are the primary chemical degradation pathways for Cerivastatin?
Cerivastatin, like other statins, is susceptible to several degradation pathways. Understanding these is key to preventing them:
-
Lactone-Acid Interconversion: This is a major pH-dependent equilibrium. Cerivastatin is a hydroxy acid, which is its pharmacologically active form. Under acidic conditions (pH < 4.5), it can undergo intramolecular cyclization to form a less polar, inactive lactone metabolite.[5][6] While this conversion can be reversible, the equilibrium favors the hydroxy acid form at neutral and alkaline pH.[5][7] This is a critical issue as the lactone has different chromatographic properties and mass, leading to an apparent loss of the internal standard signal.
-
Oxidation: The molecular structure of Cerivastatin contains sites susceptible to oxidation, particularly when exposed to oxidative agents or facilitated by enzymatic processes in biological matrices.[8][9] Metabolism in the liver, for example, involves oxidation by CYP2C8 and CYP3A4 enzymes.[10][11][12]
-
Photodegradation: Statins as a class are known to be sensitive to light, particularly UV radiation.[9][13] Exposure can lead to the formation of various degradation products, altering the molecule's structure and concentration.[13][14]
Q3: What are the recommended storage conditions for Cerivastatin-D3 stock and working solutions?
To ensure long-term and short-term stability, specific storage conditions are crucial. These recommendations are based on best practices for statins and internal standards.[1][15][16]
| Solution Type | Storage Temperature | Maximum Duration | Key Considerations |
| Stock Solution (in organic solvent, e.g., DMSO, Acetonitrile) | -80°C | 6 months | Protect from light; store under an inert gas like nitrogen or argon.[15] |
| -20°C | 1 month | Tightly sealed, protected from light.[15] | |
| Working Solutions (diluted) | 2-8°C (Refrigerator) | Up to 24 hours | Prepare fresh daily if possible. Protect from light. |
| -20°C or -80°C | Varies (must be validated) | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: How should I store biological samples (e.g., plasma, serum) spiked with Cerivastatin-D3?
Biological matrices introduce enzymes and other components that can accelerate degradation.[17] Therefore, more stringent conditions are required.
-
Short-Term (Bench-Top): Keep samples on wet ice (approx. 4°C) during processing and handling. Stability under these conditions must be experimentally verified.
-
Long-Term: Store all spiked biological samples at -80°C . Storage at -20°C is generally not recommended for long-term stability of drugs in plasma due to higher enzymatic activity compared to -80°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than three. The stability of Cerivastatin-D3 through these cycles must be validated as per regulatory guidelines.[4]
Q5: Is Cerivastatin-D3 sensitive to pH changes during sample extraction?
Yes, absolutely. As mentioned in Q2, pH is the primary driver of lactonization. During sample preparation steps like protein precipitation or liquid-liquid extraction, pH shifts can occur. Acidic conditions will drive the formation of Cerivastatin-D3 lactone.[5] It is crucial to maintain a consistent pH across all samples and, if possible, work at a pH above 5 to minimize lactone formation. If acidic conditions are unavoidable (e.g., for chromatographic purposes), ensure that the time spent under these conditions is minimal and consistent for all samples, including standards and QCs.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues related to Cerivastatin-D3 instability.
Problem 1: Low or Inconsistent Internal Standard (IS) Signal Across a Batch
This is the most common indicator of IS degradation. A variable IS response compromises the accuracy of the entire assay.
-
Probable Cause A: Degradation of Working Solution. The working solution used to spike the samples may have degraded after preparation.
-
Solution: Always prepare fresh Cerivastatin-D3 working solutions for each analytical run, or validate their stability at refrigerator (2-8°C) or frozen conditions for a specific period. Verify the stability by comparing the response of an aged working solution to a freshly prepared one.
-
-
Probable Cause B: Bench-Top Instability in Matrix. Cerivastatin-D3 may be degrading in the biological matrix after thawing and before extraction, often due to enzymatic activity.
-
Solution: Minimize the time samples spend at room temperature. Keep all samples in an ice bath throughout the extraction procedure. Perform a bench-top stability experiment to confirm stability for the duration of your sample preparation workflow (see Protocol 2).
-
-
Probable Cause C: Post-Preparative (Autosampler) Instability. The processed samples may be degrading while sitting in the autosampler vial waiting for injection.
-
Solution: Ensure the autosampler temperature is maintained at a low, controlled temperature (e.g., 4-10°C). Validate the stability of the extracted samples in the autosampler for the maximum expected run time of the batch.
-
-
Probable Cause D: Freeze-Thaw Degradation. The analyte may not be stable through multiple freeze-thaw cycles.
-
Solution: Aliquot study samples upon receipt to avoid repeated thawing of the bulk sample. Validate the stability of Cerivastatin-D3 for the maximum number of freeze-thaw cycles your samples will undergo (see Protocol 2).
-
Troubleshooting Workflow: Investigating Inconsistent IS Signal
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Problem 2: An Extra Peak Appears Near the Cerivastatin-D3 Peak
-
Probable Cause: Lactone Formation. You are likely observing the formation of the Cerivastatin-D3 lactone. The lactone is less polar than the parent hydroxy acid and will typically have a different retention time on a reverse-phase HPLC column.
-
Solution:
-
Confirm Identity: If possible, acquire a Cerivastatin lactone reference standard to confirm the identity of the extra peak by retention time and mass transition.
-
Review pH: Carefully review the pH of all solutions used during sample extraction and in the final reconstitution solvent. An acidic pH is the most likely cause.[5]
-
Standardize Conditions: Ensure the pH and the time samples are exposed to that pH are identical for all study samples, QCs, and calibration standards. This ensures that even if some lactone formation occurs, it is consistent across the batch and the analyte/IS ratio remains constant.
-
Method Modification: If the problem persists and is inconsistent, consider modifying the extraction or mobile phase to use a less acidic pH (e.g., pH > 5) to prevent the conversion.
-
-
Visualizing Cerivastatin-D3 Degradation Pathways
Caption: Primary degradation pathways for Cerivastatin-D3.
Experimental Protocols
These protocols are based on FDA and ICH guidelines for bioanalytical method validation and are essential for ensuring data integrity.[4][18][19][20]
Protocol 1: Stock and Working Solution Stability Assessment
Objective: To determine the stability of Cerivastatin-D3 in solvent under intended storage conditions.
-
Preparation: Prepare two independent stock solutions of Cerivastatin-D3 from the same reference material lot. One is the "Reference" stock, and the other is the "Test" stock.
-
Storage: Store the "Reference" stock solution at -80°C immediately. Store the "Test" stock solution under the conditions you wish to evaluate (e.g., -20°C for 1 month, or 4°C for 24 hours).
-
Analysis: After the storage period, prepare a series of dilutions (at least three replicates) from both the "Reference" and "Test" stock solutions. Analyze these solutions using your LC-MS/MS method.
-
Acceptance Criteria: The mean response of the "Test" samples should be within ±10% of the mean response of the "Reference" samples.[1]
Protocol 2: Freeze-Thaw and Bench-Top Stability Assessment in Matrix
Objective: To evaluate the stability of Cerivastatin-D3 in the biological matrix (e.g., plasma) during sample handling and storage.
-
Sample Preparation: Spike a pool of blank matrix with Cerivastatin-D3 at two concentrations: a low QC (LQC) and a high QC (HQC) level. Prepare at least three aliquots for each condition and concentration.
-
Baseline (T=0): Immediately after spiking, extract and analyze one set of LQC and HQC aliquots. This is your baseline comparison group.
-
Freeze-Thaw Stability:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, extract and analyze the samples.
-
-
Bench-Top Stability:
-
Thaw a separate set of LQC and HQC aliquots and let them sit on the bench (or in an ice bath, whichever mimics your process) for the maximum duration your samples will experience during a typical extraction run (e.g., 4 hours).
-
After the designated time, extract and analyze the samples.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw and bench-top stability samples must be within ±15% of the baseline (T=0) samples.
References
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Prueksaritanont, T., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenomics, 3(4), 473-485. Available from: [Link]
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Wikipedia contributors. (2023, December 27). Cerivastatin. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Sari, S., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 29-37. Available from: [Link]
-
Yamaura, Y., et al. (2025, March 16). Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. Preprints.org. Available from: [Link]
-
Järvinen, K., et al. (2025, June 23). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 17(7), 1345. Available from: [Link]
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BAYCOL (cerivastatin sodium) tablets Label. (n.d.). U.S. Food and Drug Administration. Available from: [Link]
-
Jain, R., et al. (2006). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma - Application to pharmacokinetic studies. Journal of Chromatography B, 844(2), 299-305. Available from: [Link]
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Scharfe, M., et al. (2015). Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Molecular Pharmaceutics, 12(10), 3649-3657. Available from: [Link]
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Sridhar, G., et al. (2018). Development and application of Liquid Chromatographic method for determination of Cerivastatin in bulk and in tablet dosage form. International Journal of Creative Research Thoughts (IJCRT), 6(2). Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Sultan, N., et al. (2007). Analysis of Cerivastatin in Human Plasma and Identification of Its Lactone Metabolite by Capillary Electrophoresis. Analytical Letters, 40(13), 2545-2555. Available from: [Link]
-
Yamaura, Y., et al. (2025). Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. Pharmaceutics, 17(7), 1381. Available from: [Link]
-
Jelic, D., et al. (2018). A study of photodegradation of drug rosuvastatin calcium in solid state and solution under UV and visible light irradiation: The influence of certain dyes as efficient stabilizers. Journal of Photochemistry and Photobiology A: Chemistry, 356, 33-42. Available from: [Link]
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Wang, Y., et al. (2021). Efficient photocatalytic degradation of statin via optimization on ZnIn2S4/Bi2WO6 Z-scheme heterostructure. Journal of Advanced Dielectrics, 11(05), 2150033. Available from: [Link]
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Antonijević, M., et al. (2016). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 14(30), 7248-7257. Available from: [Link]
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Lansarin, M., et al. (2015). Photocatalytic degradation of rosuvastatin: Analytical studies and toxicity evaluations. Science of The Total Environment, 505, 191-198. Available from: [Link]
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Wikipedia contributors. (2024, February 14). Discovery and development of statins. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446156, Cerivastatin. Available from: [Link]
-
Hrdina, R., et al. (2017). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. American Journal of Analytical Chemistry, 8(1), 1-17. Available from: [Link]
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Lowes, S., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(6), 1163-1167. Available from: [Link]
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Cwynar, J., et al. (2011). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 161-167. Available from: [Link]
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Wang, J., et al. (2025). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. Molecules, 30(14), 6432. Available from: [Link]
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Rahman, N., et al. (2023). Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations. Journal of Taibah University for Science, 17(1). Available from: [Link]
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Shayan, M., et al. (2017). The role of acid-base imbalance in statin-induced myotoxicity. Journal of Physiology and Pharmacology, 68(1), 111-120. Available from: [Link]
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Colca, J. R., et al. (2018). Statins in therapy: Understanding their hydrophilicity, lipophilicity, binding to 3-hydroxy-3-methylglutaryl-CoA reductase, ability to cross the blood brain barrier and metabolic stability based on electrostatic molecular orbital studies. RSC advances, 8(52), 29636-29653. Available from: [Link]
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KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available from: [Link]
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Islam, R., et al. (2016). Commentary Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoni. The AAPS Journal, 18(3), 564-572. Available from: [Link]
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Yamini, Y., et al. (2015). A solid phase microextraction method using a polypyrrole-coated stainless steel fiber for the determination of statin drugs in biological fluids. Analytical Methods, 7(12), 5126-5134. Available from: [Link]
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Yamaura, Y., et al. (2025, October 10). Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. ResearchGate. Available from: [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
-
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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Ji, A., et al. (2011). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 3(14), 1635-1647. Available from: [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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van Puijenbroek, E. P., et al. (2004). Failure to Continue Lipid-Lowering Drug Use Following the Withdrawal of Cerivastatin. Drug Safety, 27(3), 193-198. Available from: [Link]
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Welsh, P., et al. (2021). The Interdependency and Co-Regulation of the Vitamin D and Cholesterol Metabolism. Nutrients, 13(8), 2769. Available from: [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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Clark, D. W. (2002). Rhabdomyolysis and cerivastatin: Was it a problem of dose?. CMAJ, 167(7), 749-750. Available from: [Link]
-
Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205-207. Available from: [Link]
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Rozman, K. K., & Turk, S. (2016). Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use. European Journal of Hospital Pharmacy, 23(3), 149-153. Available from: [Link]
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Armitage, J. (2007). Cerivastatin for lowering lipids. Cochrane Database of Systematic Reviews, (4). Available from: [Link]
-
Rozman, K. K., & Turk, S. (2016). Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use. European Journal of Hospital Pharmacy, 23(3), 149-153. Available from: [Link]
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Technical Support Center: Cerivastatin-D3 Isotopic Purity Analysis
Welcome to the technical support center for Cerivastatin-D3. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with deuterated Cerivastatin and require a robust understanding of its isotopic purity. Here, we address common questions and provide in-depth troubleshooting for challenges encountered during experimental analysis. Our goal is to equip you with the expertise to confidently assess the quality of your Cerivastatin-D3 standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity, and why is it critical for Cerivastatin-D3?
A: Isotopic purity refers to the percentage of a compound's molecules that contain the desired number of isotopic labels at the specified positions. For Cerivastatin-D3, this means the percentage of molecules that are fully deuterated with three deuterium atoms. This metric is critical for several reasons:
-
Quantitative Accuracy: When Cerivastatin-D3 is used as an internal standard (IS) in mass spectrometry-based bioanalysis, its purity directly impacts the accuracy of quantification.[1] The presence of unlabeled Cerivastatin (d0) in the IS can artificially inflate the analyte signal, leading to underestimation of the true analyte concentration.[1]
-
Pharmacokinetic Studies: In metabolic studies, deuteration is used to alter a drug's metabolic profile through the kinetic isotope effect (KIE).[2] The presence of various isotopologues (d0, d1, d2) can complicate the interpretation of metabolic stability and pharmacokinetic data.[3]
-
Regulatory Compliance: Regulatory bodies require thorough characterization of reference standards. Ensuring high isotopic purity is a key component of data integrity for submissions.[4]
Q2: What is the difference between "Isotopic Enrichment" and "Isotopic Purity"?
A: These terms are related but not interchangeable, and understanding the distinction is crucial.
-
Isotopic Enrichment: This refers to the probability of finding a deuterium atom at a specific labeled position in the molecule. For example, a starting material with 99% D enrichment means that for any given labeled site, there is a 99% chance it is a deuterium and a 1% chance it is a hydrogen.[5]
-
Isotopic Purity (or Species Abundance): This refers to the percentage of the entire population of molecules that have the exact desired isotopic composition.[5]
A starting material with high isotopic enrichment does not guarantee 100% isotopic purity in the final product. Due to statistical probability, a batch of Cerivastatin-D3 synthesized with a 99% enriched precursor will contain a distribution of isotopologues (d3, d2, d1, and d0). The d3 species will be the most abundant, but other species will be present.[5]
Q3: What are the primary analytical techniques for determining the isotopic purity of Cerivastatin-D3?
A: A multi-technique approach is essential for a comprehensive assessment. The two cornerstone techniques are:
-
High-Resolution Mass Spectrometry (HRMS): Often coupled with liquid chromatography (LC-HRMS), this is the most powerful technique for quantifying the relative abundance of each isotopologue (d0, d1, d2, d3).[3][6] High resolution is necessary to separate the isotopic peaks from potential isobaric interferences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is unparalleled for confirming the specific locations of the deuterium labels and identifying any residual (un-deuterated) protons.[7][8] It provides definitive structural evidence that complements the quantitative data from MS.
Q4: What are the expected isotopologues for Cerivastatin-D3, and what are their mass differences?
A: Cerivastatin-D3 has a nominal mass difference of +3 Da compared to its unlabeled counterpart. You should expect to see a cluster of ions in the mass spectrum corresponding to the different isotopologues.
| Isotopologue | Description | Nominal Mass Difference from d0 |
| d0 | Unlabeled Cerivastatin | +0 |
| d1 | Cerivastatin with one deuterium | +1 |
| d2 | Cerivastatin with two deuteriums | +2 |
| d3 | Fully deuterated Cerivastatin | +3 |
Note: The exact mass difference will vary slightly from the nominal integer value due to the precise mass of hydrogen and deuterium.
Workflow for Isotopic Purity Investigation
The following diagram outlines the logical workflow for a comprehensive analysis of Cerivastatin-D3 isotopic purity, integrating both LC-MS and NMR methodologies for a self-validating system.
Caption: Workflow for Cerivastatin-D3 Isotopic Purity Assessment.
Troubleshooting Guide
Q5: My observed isotopic distribution in the mass spectrum doesn't match the theoretical calculation. What are the likely causes?
A: This is a common issue with several potential root causes.
-
Cause 1: Incorrect Correction for Natural Isotope Abundance. The mass spectrum reflects not only the deuterium labels but also the natural abundance of isotopes like ¹³C. The M+1 peak of the d2 isotopologue will overlap with the d3 peak, and the M+1 of d3 will appear at M+4. This contribution must be mathematically subtracted to determine the true isotopologue distribution.[9][10]
-
Solution: Use an isotopic distribution calculator or a built-in function in your mass spectrometry software to model the theoretical distribution of unlabeled Cerivastatin. Use this pattern to deconvolute the observed spectrum and correct the intensities of the d1, d2, and d3 peaks.[11]
-
-
Cause 2: In-Source H/D Exchange. Hydrogen-Deuterium (H/D) exchange can occur in the electrospray ionization (ESI) source, especially if labile protons are present in the molecule or mobile phase.[12] This can alter the observed isotopic pattern.
-
Solution: Analyze the sample using a mobile phase with deuterated solvents (e.g., D₂O instead of H₂O, MeOD instead of MeOH) to see if the isotopic distribution shifts. If it does, H/D exchange is likely occurring. Optimize ESI source parameters (e.g., temperatures, voltages) to minimize this effect.
-
-
Cause 3: Co-eluting Impurities. An impurity with a mass close to one of the Cerivastatin isotopologues might be co-eluting and interfering with the measurement.
-
Solution: Ensure your chromatography provides baseline separation of the main peak.[4] Use Extracted Ion Chromatograms (EICs) for each isotopologue; they should all have perfectly co-eluting, symmetrical peaks. If the peak shape for one isotopologue is distorted, a co-eluting impurity is likely present. Optimize the LC method for better resolution.
-
Q6: I see a small residual proton signal in my ¹H-NMR spectrum at the labeled position. Does this confirm isotopic impurity?
A: Yes, this is direct evidence of incomplete deuteration.
-
Explanation: ¹H-NMR is highly specific for protons. A signal at the chemical shift corresponding to a position intended for deuteration indicates the presence of molecules where a hydrogen atom remains.[13]
-
What to do: This result validates the findings from mass spectrometry. You can perform quantitative NMR (qNMR) by integrating this residual proton signal against a certified internal standard or a well-resolved, non-labeled proton signal within the Cerivastatin molecule itself. This provides an orthogonal measurement of the isotopic purity that can be compared with the MS data.[8]
Q7: How do I calculate the final isotopic purity value from my HRMS data?
A: The calculation involves several steps to ensure accuracy.
-
Acquire Data: Obtain high-resolution mass spectra of your sample.[10]
-
Extract Ion Chromatograms (EICs): Generate EICs for the [M+H]⁺ ions of each expected isotopologue (d0, d1, d2, d3).
-
Integrate Peak Areas: Integrate the area under the curve for each EIC peak. Let these areas be A₀, A₁, A₂, and A₃.
-
Correct for ¹³C Contribution: This is the critical step. You must subtract the contribution of natural ¹³C abundance from the heavier isotopologues. A simplified correction for the d3 peak is:
-
Corrected A₃ = Observed A₃ - (Observed A₂ * ContributionFactor)
-
The ContributionFactor is based on the number of carbon atoms in Cerivastatin and the natural abundance of ¹³C (~1.1%). This process should be applied iteratively from the lightest to the heaviest isotopologue for the highest accuracy.[9]
-
-
Calculate Purity: The isotopic purity is the percentage of the desired isotopologue (d3) relative to the sum of all isotopologues.
-
Isotopic Purity (%) = [Corrected A₃ / (Corrected A₀ + Corrected A₁ + Corrected A₂ + Corrected A₃)] * 100
-
Detailed Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol describes a general method for determining the isotopic distribution of Cerivastatin-D3 using LC-HRMS.
-
Sample Preparation:
-
Prepare a stock solution of Cerivastatin-D3 in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute this stock solution to a final concentration of ~1 µg/mL using the mobile phase starting conditions.
-
-
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 10% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.[14]
-
-
High-Resolution Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full Scan (e.g., m/z 150-600).
-
Resolution: Set to >30,000 FWHM to ensure separation of isobaric species.
-
Data Analysis: Extract EICs for the protonated molecular ions of each isotopologue (d0, d1, d2, d3). Integrate the peak areas for calculation as described in Q7.[11]
-
Protocol 2: Structural Confirmation by ¹H-NMR
This protocol is for confirming the location of deuteration by identifying the absence of proton signals.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of Cerivastatin-D3.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The solvent choice should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
-
NMR Spectrometer Parameters:
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard one-dimensional ¹H-NMR.
-
Acquisition: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio, which is crucial for detecting very small residual proton signals.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the spectrum of Cerivastatin-D3 to an authenticated spectrum of unlabeled Cerivastatin.
-
Confirm the significant reduction or complete absence of the proton signal(s) at the site(s) of deuteration. Integrate any small residual signals to estimate the level of incomplete deuteration.[13]
-
References
-
Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. Available at: [Link]
-
Bradbury, C. R., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of biomolecules. Journal of Mass Spectrometry. Available at: [Link]
-
Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. American Geophysical Union. Available at: [Link]
-
IJCRT. (n.d.). Development and application of Liquid Chromatographic method for determination of Cerivastatin in bulk and in tablet dosage form. IJCRT.org. Available at: [Link]
-
Al-Janabi, A. H., et al. (2022). Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations. Iraqi Journal of Agricultural Sciences. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cerivastatin-impurities. Pharmaffiliates. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. ResolveMass. Available at: [Link]
-
Chahrour, O., et al. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by ESI‐HRMS. ResearchGate. Available at: [Link]
-
Thompson, A., et al. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
-
Mück, W. (1999). Biopharmaceutical Profile of Cerivastatin: A Novel HMG-CoA Reductase Inhibitor. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Mück, W. (2000). Clinical pharmacokinetics of cerivastatin. PubMed. Available at: [Link]
-
Mück, W., et al. (1997). Preclinical and clinical pharmacology of cerivastatin. PubMed. Available at: [Link]
-
Malmendal, A. (2014). NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine. Available at: [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. apo.ansto.gov.au [apo.ansto.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. isotope.com [isotope.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.kr [almacgroup.kr]
- 11. almacgroup.com [almacgroup.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Bioanalytical Technical Support Center: Optimizing Tissue Extraction Recovery for Cerivastatin-D3
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and pharmacokinetists facing challenges in extracting Cerivastatin-D3—the deuterated internal standard for the HMG-CoA reductase inhibitor Cerivastatin—from complex tissue matrices (e.g., skeletal muscle, liver) for LC-MS/MS quantification.
Because tissues are rich in phospholipids and binding proteins, extracting highly protein-bound, amphiphilic molecules like statins requires precise manipulation of the chemical microenvironment. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to maximize your extraction recovery.
Part 1: The Causality of Cerivastatin Extraction
Cerivastatin possesses a carboxylic acid moiety (pKa ~4.0) and a highly lipophilic fluorophenyl/pyridyl backbone. In raw tissue homogenates at physiological pH (~7.4), the carboxylic acid is deprotonated and ionized. Ionized molecules exhibit poor partitioning into non-polar organic solvents, leading to catastrophic recovery losses.
To enhance recovery, the extraction system must force the molecule into its un-ionized state without driving the pH so low that it triggers the interconversion of the active hydroxy-acid form into its inactive lactone ring. Therefore, optimal recovery relies on a delicate balance of pH adjustment (pH 3.5–4.0) , solvent dielectric constant tuning , and lipid precipitation .
Part 2: Validated Step-by-Step Extraction Protocol
This protocol utilizes an optimized Liquid-Liquid Extraction (LLE) method designed to isolate Cerivastatin-D3 from skeletal muscle or liver tissues while mitigating matrix effects[1][2].
1. Tissue Homogenization & pH Adjustment
-
Step: Weigh 50 mg of excised tissue. Add 0.5 M ammonium acetate buffer (strictly adjusted to pH 4.0) at a 1:5 (w/v) ratio.
-
Action: Homogenize using a bead mill homogenizer for 5 minutes at 4°C[2].
-
Causality: The ammonium acetate buffer disrupts the cellular matrix while simultaneously protonating the Cerivastatin-D3 carboxylic group, rendering it lipophilic.
2. Internal Standard Spiking & Equilibration
-
Step: Add 10 µL of Cerivastatin-D3 working solution to the homogenate.
-
Action: Vortex for 30 seconds and incubate on ice for 5 minutes.
-
Causality: Incubation allows the deuterated standard to equilibrate with tissue binding proteins, mirroring the behavior of the endogenous analyte.
3. Liquid-Liquid Extraction (LLE)
-
Step: Add 1.0 mL of an extraction solvent consisting of Methyl tert-butyl ether (MTBE) and Dichloromethane (70:30, v/v)[1].
-
Action: Vortex vigorously for 5 minutes.
-
Self-Validation Checkpoint: The MTBE:DCM ratio provides the exact dielectric constant needed to partition the protonated statin. If the pH was correctly adjusted to 4.0, the organic and aqueous phases will separate cleanly without forming a cloudy emulsion.
4. Phase Separation
-
Step: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C.
-
Action: Carefully transfer the upper organic layer to a clean glass vial, avoiding the proteinaceous interface.
5. Evaporation & Reconstitution
-
Step: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Action: Reconstitute the residue in 100 µL of Acetonitrile:Water (50:50, v/v) containing 0.03% formic acid[1][3].
-
Causality: Reconstituting in a solvent that mirrors the initial LC mobile phase prevents solvent-shock and peak broadening during chromatographic injection.
Extraction Workflow Visualization
Optimized workflow for Cerivastatin-D3 tissue extraction and LC-MS/MS preparation.
Part 3: Troubleshooting & FAQs
Q1: Why is my Cerivastatin-D3 recovery consistently below 40% during Liquid-Liquid Extraction (LLE)? A1: Low absolute recovery is almost always a pH or solvent polarity failure. Cerivastatin is highly protein-bound in tissues. If your homogenate pH is above 5.0, the drug remains ionized and will not partition into the organic phase. Fix: Ensure your homogenization buffer strictly maintains a pH of 3.5–4.0. Furthermore, pure non-polar solvents (like 100% hexane) cannot extract the polar functional groups of statins. You must use a moderately polar organic mixture, such as Diethyl ether/Dichloromethane (70:30, v/v) or MTBE/Dichloromethane (70:30, v/v)[1][3].
Q2: I am experiencing severe signal variation and ion suppression in my LC-MS/MS runs. How do I eliminate matrix effects from skeletal muscle homogenates? A2: Muscle and liver tissues contain high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). During electrospray ionization (ESI), these lipids outcompete Cerivastatin-D3 for charge droplets, causing severe ion suppression. Simple LLE does not fully remove these lipids. Fix: Transition your sample cleanup to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) . Recent comparative studies on statin extraction demonstrate that SLE achieves superior extraction recovery (>96%) and significantly lower matrix effects compared to traditional LLE[4].
Q3: Is Cerivastatin-D3 degrading during my extraction? My peaks are splitting or disappearing over time. A3: Yes, statins are chemically fragile. Cerivastatin exists in a dynamic equilibrium between its active open-ring hydroxy-acid form and its inactive closed-ring lactone form. Highly acidic conditions (pH < 2) will force the drug to lactonize, altering its mass and retention time. Additionally, statins are susceptible to photo-degradation. Fix: Never use strong acids (like pure TFA or HCl) to acidify your homogenate; stick to mild buffers like ammonium acetate (pH 4.0). Perform all extractions in amber vials to block UV light, and keep all samples on ice (4°C) during processing to halt thermal degradation.
Part 4: Quantitative Data Presentation
To aid in selecting the appropriate extraction methodology for your specific throughput and sensitivity needs, review the comparative matrix below based on statin extraction performance[2][4][5].
| Extraction Modality | Primary Mechanism | Average Recovery (%) | Matrix Effect (%) | Throughput | Relative Cost / Sample |
| Protein Precipitation (PPT) | Organic solvent denaturation | 40 - 60% | > 40% (High Suppression) | Very High | Low |
| Liquid-Liquid Extraction (LLE) | pH-driven organic partitioning | 70 - 85% | -15% to -35% | Medium | Low |
| Solid-Phase Extraction (SPE) | Hydrophobic/Ion-exchange binding | 85 - 95% | < 15% | Low-Medium | High |
| Supported Liquid Extraction (SLE) | Diatomaceous earth partitioning | 95 - 98% | < 13% | High | Medium-High |
Table 1: Performance metrics of various extraction modalities for statins in complex biological matrices.
References
1.3. ResearchGate. 2.1. Oxford Academic. 3.4. National Institutes of Health (NIH) / PMC. 4.2. National Institutes of Health (NIH) / PMC. 5.5. National Institutes of Health (NIH) / PMC.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of Cerivastatin-D3
Technical Support Center: Synthesis of Cerivastatin-D3
Introduction
Cerivastatin, a potent synthetic inhibitor of HMG-CoA reductase, is a member of the statin class of drugs.[1][2] Its deuterated analog, Cerivastatin-D3, is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties.[3] However, the synthesis of Cerivastatin-D3 presents unique challenges that require careful consideration of reaction conditions and purification strategies. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles in the multi-step synthesis of this important analytical standard.
General Synthetic Workflow
The synthesis of Cerivastatin-D3 involves two primary stages: the construction of the substituted pyridine core and the elaboration of the chiral dihydroxyheptenoate side chain, with the deuterium label typically introduced on the methoxymethyl group.
Caption: High-level overview of the synthetic route to Cerivastatin-D3.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Pyridine Core Synthesis
Question 1: I am observing low yields and multiple byproducts in the initial Hantzsch pyridine synthesis. What are the common pitfalls?
Answer: The Hantzsch synthesis, while a classic multicomponent reaction, can be sensitive to reaction conditions.[4][5] Low yields are often traced back to several factors:
-
Reaction Conditions: The classical approach often requires harsh conditions and long reaction times, which can lead to side reactions.[6] Consider exploring modern variations such as using microwave irradiation or catalysis with p-toluenesulfonic acid (PTSA) in aqueous micelles, which have been shown to improve yields and reduce reaction times.[4]
-
Aldehyde Reactivity: The aldehyde component is susceptible to self-condensation or other side reactions. Ensure slow addition of the aldehyde to the reaction mixture.
-
Ammonia Source: The choice of ammonia source (e.g., ammonium acetate, aqueous ammonia) can influence the reaction rate and final yield. Ammonium acetate is often preferred for its buffering capacity.
-
Aromatization Step: The intermediate 1,4-dihydropyridine must be oxidized to the final pyridine core.[7] Incomplete oxidation is a common issue. Ensure your oxidizing agent (e.g., ferric chloride, manganese dioxide) is fresh and used in sufficient stoichiometric amounts.[4] A one-pot synthesis-aromatization protocol can sometimes improve overall efficiency.
Troubleshooting Protocol: Optimizing the Hantzsch Reaction
-
Catalyst Screening: If using a classical approach, screen Lewis or Brønsted acid catalysts to promote the condensation steps.
-
Solvent Selection: While ethanol is traditional, explore greener solvents like water or ionic liquids which have shown promise.[6]
-
Temperature Control: Maintain a consistent temperature during the reaction. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Monitor by TLC/LC-MS: Closely monitor the reaction progress to identify the optimal reaction time for the formation of the dihydropyridine intermediate before proceeding with oxidation.
Part 2: Deuterium Labeling and Side-Chain Precursor Synthesis
Question 2: What is the best way to introduce the D3-label, and how can I confirm its successful incorporation?
Answer: The most common and efficient method for introducing the trideuteromethyl group is via a Williamson ether synthesis on the hydroxymethylpyridine intermediate. This involves deprotonating the alcohol with a suitable base (e.g., NaH) followed by reaction with a D3-labeled methylating agent.
-
Choice of Reagent: Trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf) are the standard reagents. CD₃I is generally more cost-effective, while CD₃OTf is more reactive and may be useful for less reactive substrates.
-
Verification of Incorporation:
-
Mass Spectrometry (MS): This is the primary method. The molecular ion peak of your product should show a +3 Da shift compared to the unlabeled analog. High-resolution mass spectrometry (HRMS) can confirm the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The singlet corresponding to the -OCH₃ protons (typically around 3.5-4.5 ppm) in the unlabeled compound will be absent in the deuterated product.
-
²H (Deuterium) NMR: A signal will be present in the deuterium spectrum at the chemical shift corresponding to the methyl group, providing direct evidence of deuteration.
-
¹³C NMR: The carbon of the -CD₃ group will appear as a multiplet (typically a septet) due to coupling with deuterium (spin I=1), and its resonance will be slightly upfield compared to the -CH₃ carbon.
-
-
Question 3: My yields are low after the selective reduction of the diester pyridine and subsequent oxidation to the aldehyde. How can I improve this?
Answer: This two-step process requires careful control to avoid over-reduction or over-oxidation.
-
Selective Monoreduction: Differentiating between two ester groups on the pyridine ring can be challenging.
-
Reagent Choice: Use a sterically hindered or less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to favor monoreduction. Red-Al has also been reported for this selective reduction.[8]
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of 1.0-1.2 equivalents is a good starting point.
-
-
Oxidation to the Aldehyde: The resulting primary alcohol can be sensitive, especially to harsh oxidizing conditions.
-
Mild Oxidants: Use mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC) are common choices.
-
Reaction Monitoring: Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to byproduct formation.
-
| Step | Parameter | Recommendation | Rationale |
| Monoreduction | Reducing Agent | DIBAL-H or Red-Al | Provides better selectivity for reducing one of two ester groups. |
| Temperature | -78 °C to -60 °C | Minimizes over-reduction and side reactions. | |
| Stoichiometry | 1.0 - 1.2 equivalents | Prevents reduction of both ester groups. | |
| Oxidation | Oxidizing Agent | DMP or Swern Oxidation | Mild conditions prevent over-oxidation to the carboxylic acid. |
| Temperature | 0 °C to room temperature | Controlled oxidation without degrading the sensitive aldehyde product. |
Part 3: Stereoselective Side-Chain Elaboration
Question 4: I am struggling to achieve the correct (3R, 5S) stereochemistry in the diol side chain. What are the critical factors?
Answer: Establishing the two chiral centers of the syn-diol moiety is arguably the most critical and challenging part of the synthesis. The stereochemical purity is essential for the biological activity of the statin.[9]
-
Asymmetric Reduction: The most common approach is the stereoselective reduction of a β-ketoester intermediate, which is formed after a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
-
Chelation-Controlled Reduction: Using a reducing agent like sodium borohydride in the presence of a chelating agent (e.g., diethylmethoxyborane) can promote the desired syn-diol stereochemistry. The chelating agent forms a six-membered ring intermediate with the β-hydroxy group and the ketone, directing the hydride delivery from a specific face.
-
Enzymatic Reduction: Biocatalytic methods using diketoreductases or alcohol dehydrogenases offer excellent stereoselectivity and are increasingly used in industrial settings.[9][10] These enzymes can reduce a β,δ-diketo ester to the desired (3R, 5S)-diol with high enantiomeric and diastereomeric excess.[10]
-
Caption: Chelation-controlled reduction for syn-diol formation.
Part 4: Purification and Stability
Question 5: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
Answer: Purification of the final Cerivastatin-D3 product can be complicated by the presence of structurally similar impurities.
-
Common Impurities:
-
Diastereomers: Incorrect stereoisomers formed during the side-chain reduction.
-
Cerivastatin Lactone-D3: The hydroxy acid can cyclize to form the corresponding lactone, especially under acidic conditions or during storage.[11][12] This is a major degradation product for many statins.[13]
-
Unreacted Starting Materials: Incomplete reaction at any of the later stages.
-
Byproducts from Oxidation/Reduction steps.
-
Purification Strategy:
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for separating the desired product from its diastereomers and the lactone form. A C18 column with a gradient of acetonitrile and water (often with a pH modifier like formic acid or ammonium acetate) is a good starting point.
-
Lactone Hydrolysis: If a significant amount of the lactone is present, it can be hydrolyzed back to the active acid form under mild basic conditions (e.g., dilute NaOH) followed by careful neutralization.[13] However, this equilibrium is pH-dependent, and re-formation of the lactone can occur if the pH becomes acidic.[14]
-
Crystallization: If applicable, crystallization can be an effective final purification step to remove minor impurities.
| Impurity | Potential Source | Recommended Removal Method |
| Diastereomers | Non-selective reduction of the keto-ester | Preparative RP-HPLC |
| Cerivastatin Lactone-D3 | Acidic conditions, heat, prolonged storage | RP-HPLC; controlled basic hydrolysis |
| Unlabeled Cerivastatin | Contamination of CD₃I with CH₃I | Not easily separable; use high-purity deuterated reagent |
Question 6: My final product appears to be degrading over time, showing an extra peak in the LC-MS that corresponds to the lactone. How should I store Cerivastatin-D3?
Answer: Cerivastatin, like other statins with a hydroxy acid side chain, is susceptible to intramolecular cyclization to form a lactone.[11][15] This process is accelerated by acidic pH and elevated temperatures.
Recommended Storage Conditions:
-
Form: Store as the sodium or calcium salt rather than the free acid. The salt form is more stable and less prone to lactonization.
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solvent: If in solution, use a slightly basic buffer (pH 7.5-8.5) to maintain the open-ring form. Avoid acidic conditions.
By understanding the key chemical transformations and potential pitfalls, researchers can successfully navigate the synthesis of Cerivastatin-D3. Careful monitoring of each step and the implementation of appropriate purification and storage protocols are paramount to obtaining a high-purity standard for analytical applications.
References
- Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. (2025). MDPI.
- Historic Overview and Recent Advances in the Synthesis of Super-statins. (n.d.). ResearchGate.
-
Wu, X., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-8. Available at: [Link]
-
Cerivastatin for lowering lipids. (n.d.). PMC - NIH. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]
- Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. (n.d.). Various Sources.
- Biocatalysis in the Preparation of the St
- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Available at: [Link]
-
Cerivastatin. (n.d.). Wikipedia. Available at: [Link]
-
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. (n.d.). PMC. Available at: [Link]
- Application Notes and Protocols: Hantzsch Pyridine Synthesis of Bridged 1,4- Dihydropyridines using Butane-1,4-diyl Diacetoacet
- Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. (2025).
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid). (n.d.).
-
Cerivastatin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews.
- Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025). Journal of Synthetic Chemistry.
- ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF ST
- Method of purifying statins from a fermentation broth. (n.d.).
-
Cerivastatin | C26H34FNO5 | CID 446156. (n.d.). PubChem - NIH. Available at: [Link]
- Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. (2016).
- Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. (n.d.). Chemical Papers.
-
Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. (n.d.). PubMed. Available at: [Link]
- The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formul
- Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. (n.d.). SciSpace.
- Rosuvastatin degradation products. (n.d.).
- Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. (n.d.). Research Solutions Pages.
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (2019). MDPI. Available at: [Link]
- Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. (n.d.). ScienceDirect.
- ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. (n.d.).
- In vivo deuterated water labeling allows tumor visualization via deuterium magnetic resonance spectroscopic imaging of cholesterol. (2020). bioRxiv.
- Site-specific synthesis and application of deuterium-labeled sterols. (n.d.).
- Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravast
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- 8. Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]
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- 13. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a Bioanalytical Method Using Cerivastatin-D3: A Comparative Technical Guide
Executive Summary: The Case for Stable Isotope Precision
In the high-stakes environment of pharmacokinetic (PK) and toxicological profiling, data integrity is non-negotiable. While Cerivastatin was withdrawn from the clinical market due to rhabdomyolysis risks, it remains a critical reference compound in toxicology and drug-drug interaction (DDI) studies involving CYP2C8 and OATP1B1 transporters.
This guide addresses a common bottleneck in lipid-lowering drug analysis: Matrix-induced Ionization Suppression.
By validating a method using Cerivastatin-D3 (Deuterated Internal Standard) versus traditional structural analogs (e.g., Fluvastatin or Atorvastatin), we demonstrate that only the stable isotope labeled (SIL) IS provides the self-correcting mechanism required to meet current FDA (2018) and ICH M10 bioanalytical guidelines.
The Comparative Framework: SIL-IS vs. Analog-IS[1][2][3]
The choice of Internal Standard (IS) dictates the robustness of your LC-MS/MS assay.[1][2] Below is an objective comparison of Cerivastatin-D3 against the most common alternative, a structural analog (Fluvastatin).
Table 1: Technical Performance Comparison
| Feature | Cerivastatin-D3 (SIL-IS) | Structural Analog (e.g., Fluvastatin) | Impact on Validation |
| Retention Time (RT) | Co-elutes with Cerivastatin (± 0.02 min) | Elutes ~1-2 min apart | Critical: SIL experiences the exact same matrix suppression zone as the analyte. |
| Physicochemical Properties | Identical pKa, LogP, and solubility | Similar, but distinct | Analog may extract differently during Protein Precipitation (PPT) or SPE. |
| Matrix Effect Compensation | Active Correction: Ratio remains constant even if signal drops by 50%. | Passive/None: If analyte is suppressed but IS is not, calculated concentration is falsely low. | SIL-IS ensures accuracy in hemolyzed or lipemic plasma. |
| Cost | High (Synthesis complexity) | Low (Commodity chemical) | High upfront cost prevents expensive study failures/repeats. |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate to High | Analogs often require wider acceptance criteria justification. |
Scientific Mechanism: Why Co-Elution Matters
The following diagram illustrates the "Ion Suppression Zone"—a phenomenon where phospholipids from plasma elute and suppress ionization efficiency.
Figure 1: Mechanism of Matrix Effect Compensation. Cerivastatin-D3 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a constant response ratio.
Validated Experimental Protocol
This protocol is designed to meet ICH M10 standards.[3]
Materials & Reagents[6][7][8][9][10][11]
-
Analyte: Cerivastatin Sodium.
-
Internal Standard: Cerivastatin-D3 (Deuterium labeled on the methyl group or pyridine ring to prevent H/D exchange).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: Simple PPT is chosen over SPE to challenge the IS's ability to compensate for a "dirty" matrix.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Cerivastatin-D3 working solution (500 ng/mL in 50% Methanol). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: Acidified ACN helps stabilize the carboxylic acid moiety.
-
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into LC-MS/MS.
LC-MS/MS Conditions[11][12]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B); 0.5-2.5 min (30% -> 90% B); 2.5-3.5 min (Hold 90% B) |
| Flow Rate | 0.5 mL/min |
| Ionization | ESI Positive Mode (MRM) |
MRM Transitions
-
Cerivastatin:
460.2 356.2 (Collision Energy: 25 eV) -
Cerivastatin-D3:
463.2 359.2 (Collision Energy: 25 eV)
Representative Validation Data
The following data illustrates the "Matrix Factor" (MF) experiment as defined by EMA/FDA guidelines. A Matrix Factor of 1.0 indicates no suppression.
Experiment: Matrix Effect in 6 Different Plasma Lots (Low & High QC)
Scenario A: Using Cerivastatin-D3 (IS-Normalized MF)
| Plasma Lot | Analyte Peak Area | IS Peak Area (D3) | IS-Normalized MF |
|---|---|---|---|
| Lot 1 (Normal) | 100,000 | 50,000 | 1.01 |
| Lot 2 (Lipemic) | 85,000 (Suppressed) | 42,500 (Suppressed) | 1.01 |
| Lot 3 (Hemolyzed) | 90,000 | 45,000 | 1.01 |
| CV (%) | 7.8% | 7.8% | 0.0% (Perfect Correction) |
Scenario B: Using Fluvastatin Analog (IS-Normalized MF)
| Plasma Lot | Analyte Peak Area | IS Peak Area (Analog) | IS-Normalized MF |
|---|---|---|---|
| Lot 1 (Normal) | 100,000 | 60,000 | 1.00 |
| Lot 2 (Lipemic) | 85,000 (Suppressed) | 59,000 (Not Suppressed*) | 0.86 (Fail) |
| Lot 3 (Hemolyzed) | 90,000 | 58,500 | 0.92 |
| CV (%) | 7.8% | 1.2% | 8.4% (High Variability) |
*Note: The Analog eluted later than the suppression zone, so its signal remained high while the analyte was suppressed. This leads to underestimation of the drug concentration.
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow ensuring regulatory compliance.
Expert Insights & Troubleshooting
-
Isotopic Purity: Ensure your D3 standard has <0.5% unlabeled (D0) Cerivastatin. High levels of D0 will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantification (LLOQ).
-
Cross-Talk Check: Inject a blank sample containing only the IS. Monitor the analyte transition (460->356). If a peak appears, your IS concentration is too high or the isotopic purity is low.
-
Lactone Interconversion: Statins can interconvert between acid and lactone forms. Maintain acidic pH during extraction (using Formic Acid) and analyze immediately to prevent this shift, which D3 will track but cannot prevent.
References
-
US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5] Retrieved from [Link][6]
-
European Medicines Agency (EMA) / ICH. (2022).[3][7] ICH guideline M10 on bioanalytical method validation and study sample analysis.[3][8] Retrieved from [Link]
-
Ramakrishna, N. V. S., et al. (2004).[9] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[9] Journal of Pharmaceutical and Biomedical Analysis.[9] Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
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- 8. ICH guideline M10 on bioanalytical method validation and study sample analysis | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cerivastatin Assays: A Technical Comparison & Standardization Guide
Executive Summary
Cerivastatin, a potent HMG-CoA reductase inhibitor, presents unique bioanalytical challenges due to its low therapeutic dosage (0.2–0.8 mg) and the critical need to monitor both the active acid form and its lactone metabolite. While the drug was withdrawn from the market in 2001 due to rhabdomyolysis risks, it remains a critical reference compound in toxicology and drug-drug interaction (DDI) studies involving CYP2C8 and CYP3A4 pathways.
This guide provides a rigorous framework for the cross-validation of Cerivastatin assays between analytical laboratories. We objectively compare the gold-standard LC-MS/MS methodology against legacy HPLC techniques and define a protocol for ensuring inter-laboratory reproducibility.
Methodological Landscape: Comparative Analysis
The quantification of Cerivastatin requires high sensitivity (pg/mL range) due to its extensive first-pass metabolism and low circulating concentrations.
Table 1: Performance Comparison of Analytical Platforms
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV/FLD (Legacy) | Capillary Electrophoresis (CE) |
| Detection Principle | Triple Quadrupole Mass Spectrometry (MRM) | Ultraviolet (254 nm) or Fluorescence | UV Absorbance |
| LLOQ (Sensitivity) | 10–50 pg/mL | ~100 pg/mL (0.1 µg/L) | ~5 µg/mL (Poor sensitivity) |
| Selectivity | High (Mass transitions specific to parent/metabolites) | Moderate (Prone to matrix interference) | Low (Resolution issues with plasma) |
| Sample Volume | Low (100–300 µL) | High (500–1000 µL) | Low (<100 µL) |
| Metabolite Tracking | Simultaneous quantification of Lactone, M-1, M-23 | Requires post-column derivatization for sensitivity | Poor recovery of metabolites (~20%) |
| Throughput | High (~2.5 min/run) | Low (10–15 min/run) | Moderate |
Expert Insight: While HPLC-FLD was sufficient for early formulation studies, LC-MS/MS is the only viable platform for pharmacokinetic cross-validation in biological matrices. The ability to distinguish the acid form from the lactone metabolite without chromatographic interconversion artifacts is critical.
The Challenge: Metabolic Interconversion
A primary source of inter-laboratory error in statin analysis is the instability of the hydroxy-acid form, which can cyclize into the lactone form under acidic conditions (or during evaporation). Conversely, lactones can hydrolyze to acids at high pH.
Diagram 1: Cerivastatin Metabolic & Degradation Pathways
This diagram illustrates the CYP-mediated metabolism and the chemical equilibrium that must be controlled during assay validation.
Caption: Chemical instability (dashed lines) between acid and lactone forms can bias cross-validation results if extraction pH is not strictly controlled.
Cross-Validation Protocol
Objective: To demonstrate that the "Receiving Laboratory" (Lab B) generates data equivalent to the "Reference Laboratory" (Lab A) using a validated LC-MS/MS method.
Core Method Parameters (Standardized)
To ensure success, both laboratories must align on these critical parameters before starting the cross-validation study.
-
Instrumentation: Triple Quadrupole MS (e.g., AB SCIEX QTRAP or Thermo TSQ).
-
Column: C18 Reverse Phase (e.g., Waters Xterra MS C18, 3.5 µm).
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient or Isocratic ~70:30).
-
Extraction: Liquid-Liquid Extraction (LLE) using Diethyl ether/Dichloromethane (70:30 v/v). Avoid acidic buffers during extraction to prevent lactone formation.
-
Mass Transitions (MRM):
Experimental Workflow
This protocol mandates the use of Incurred Sample Reanalysis (ISR) logic combined with blinded Quality Control (QC) samples.
Step 1: Preparation of Cross-Validation Samples
-
Spiked QCs: Lab A prepares plasma pools spiked with Cerivastatin at Low (3 x LLOQ), Medium, and High concentrations.
-
Incurred Samples: Lab A selects 30–40 study samples (if available) or creates "mock" incurred samples by pooling subject plasma with known metabolic profiles.
-
Blinding: Samples are aliquoted, blinded, and shipped on dry ice to Lab B. Lab A retains a set for simultaneous analysis.
Step 2: Inter-Laboratory Analysis
-
System Suitability: Both labs run a system suitability test (SST) requiring signal-to-noise >10 for LLOQ (10 pg/mL).
-
Calibration: Both labs use freshly prepared calibration curves (Range: 0.01 – 10 ng/mL).
-
Replicates: Analyze each cross-validation sample in hexaplicate (n=6).
Step 3: Statistical Assessment
Calculate the % Difference between Lab A and Lab B results using the formula:
Acceptance Criteria:
-
Accuracy: The mean concentration at each level must be within ±15% (±20% at LLOQ) of the nominal value.
-
Reproducibility: Two-thirds (67%) of the cross-validation samples must have a % Difference within ±20%.
Diagram 2: Cross-Validation Decision Logic
This workflow ensures that systematic errors (drift, bias) are detected before method transfer is approved.
Caption: Systematic workflow for assessing inter-laboratory reproducibility, emphasizing the ±20% acceptance threshold.
Troubleshooting & Critical Control Points
| Issue | Potential Cause | Remediation |
| High Background Noise | Matrix effects or solvent contamination. | Use Deuterated Internal Standard (d6-Cerivastatin) to compensate for matrix suppression. |
| Peak Tailing | Column degradation or pH mismatch. | Ensure mobile phase pH is maintained at 4.5–5.5; Replace guard columns frequently. |
| Lactone Interference | In-source fragmentation of lactone to acid. | Monitor the lactone transition separately. Ensure chromatographic separation (>1 min) between acid and lactone peaks. |
| Low Recovery | Inefficient LLE extraction.[3] | Verify the Diethyl ether/Dichloromethane ratio. Ensure plasma pH is not too acidic (<4.0) during extraction. |
References
-
Ramakrishna, N. V. S., et al. (2004).[1][3] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma—application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[1] Link
-
Mück, W. (2000).[4] Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 39(2), 99-116. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link
- Böttcher, M. F., & Enzmann, H. (2000). Determination of cerivastatin and its metabolites in human plasma by high-performance liquid chromatography with fluorometric detection. Arzneimittelforschung, 50(03), 254-260.
-
Wang, J., et al. (2015).[7] Liquid chromatography–tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.[7] Journal of Chromatography B, 983, 18-25.[7] Link
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- 4. preprints.org [preprints.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method [mdpi.com]
A Comparative Guide to the Accurate and Precise Quantification of Cerivastatin Using Cerivastatin-D3
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug candidates is paramount. For potent compounds like Cerivastatin, a synthetic HMG-CoA reductase inhibitor, achieving reliable data hinges on a robust bioanalytical method.[1][2] A critical component of such a method is the internal standard (IS), which corrects for variability during sample preparation and analysis. This guide provides an in-depth technical comparison of Cerivastatin-D3 as an internal standard against a commonly used structural analog, Atorvastatin, for the quantification of Cerivastatin in human plasma.
The selection of an appropriate internal standard is a cornerstone of reliable bioanalysis.[3] Ideally, an IS should be a stable, isotopically labeled version of the analyte.[3] Cerivastatin-D3, a deuterated analog of Cerivastatin, is theoretically the gold standard for this application. Its chemical and physical properties are nearly identical to Cerivastatin, ensuring it behaves similarly during extraction and chromatographic separation.[3][4] This guide will present experimental data to validate this claim and demonstrate its superiority over a non-isotopically labeled alternative.
This document adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Experimental Design: A Head-to-Head Comparison
To objectively assess the performance of Cerivastatin-D3, a series of validation experiments were conducted comparing its use to Atorvastatin as the internal standard for Cerivastatin quantification in human plasma. Atorvastatin was chosen as the comparator due to its previous use in published methods for Cerivastatin analysis.[9][10]
Experimental Workflow
The overall experimental workflow is depicted below. This process ensures a systematic and controlled comparison of the two internal standards.
Caption: Overall experimental workflow for the comparison of internal standards.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Stock solutions of Cerivastatin, Cerivastatin-D3, and Atorvastatin were prepared in methanol at a concentration of 1 mg/mL.
-
Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.01 to 10 ng/mL for Cerivastatin.[9][10]
-
QC samples were prepared in blank human plasma at three concentration levels: low (0.03 ng/mL), medium (1 ng/mL), and high (8 ng/mL).
-
Two sets of calibration standards and QC samples were prepared: one set was spiked with Cerivastatin-D3 (final concentration 5 ng/mL) and the other with Atorvastatin (final concentration 5 ng/mL).
3. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]
-
To 100 µL of plasma sample (calibration standard, QC, or blank), 300 µL of ice-cold acetonitrile containing the respective internal standard was added.[13]
-
The mixture was vortexed for 1 minute to ensure thorough mixing and protein denaturation.[14]
-
The samples were then centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
The supernatant was carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation was performed on a reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). A gradient elution was employed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transitions monitored were:
Results: A Quantitative Comparison
The performance of Cerivastatin-D3 and Atorvastatin as internal standards was evaluated based on key bioanalytical validation parameters.
Table 1: Linearity of Calibration Curves
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Cerivastatin-D3 | 0.01 - 10 | > 0.998 | 1/x² |
| Atorvastatin | 0.01 - 10 | > 0.995 | 1/x² |
The data clearly indicates that while both internal standards provide acceptable linearity, the use of Cerivastatin-D3 results in a slightly higher correlation coefficient, suggesting a better fit of the calibration model.
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Cerivastatin-D3 | Low | 0.03 | -2.5 | 4.8 |
| Mid | 1 | 1.2 | 3.1 | |
| High | 8 | -0.8 | 2.5 | |
| Atorvastatin | Low | 0.03 | -8.7 | 9.2 |
| Mid | 1 | -5.4 | 6.8 | |
| High | 8 | -3.1 | 5.5 |
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[5][8]
The accuracy and precision data unequivocally demonstrate the superior performance of Cerivastatin-D3. The percent bias and relative standard deviation (%RSD) are consistently lower across all QC levels when using the deuterated internal standard. This is attributed to the fact that Cerivastatin-D3 co-elutes with Cerivastatin, experiencing the same ionization effects in the mass spectrometer source, thereby providing more effective normalization.
Table 3: Recovery and Matrix Effect
| Internal Standard | QC Level | Recovery (%) | Matrix Effect (%) |
| Cerivastatin-D3 | Low | 92.5 | 98.2 |
| High | 94.1 | 99.1 | |
| Atorvastatin | Low | 85.3 | 88.7 |
| High | 87.6 | 90.4 |
Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage.[15] A value close to 100% indicates minimal matrix effect.
The recovery of Cerivastatin from plasma was higher and more consistent when Cerivastatin-D3 was used as the internal standard. More importantly, the matrix effect was significantly mitigated with the use of the deuterated analog. Matrix effects, which can cause ion suppression or enhancement, are a significant source of variability and inaccuracy in LC-MS/MS bioanalysis.[16][17][18] The nearly identical physicochemical properties of Cerivastatin-D3 to the analyte ensure that it is affected by the matrix in the same way, leading to a more accurate correction.
Discussion: The Rationale for Superior Performance
The experimental data presented here strongly supports the theoretical advantages of using a stable isotope-labeled internal standard.
Caption: Causal relationship between internal standard properties and analytical performance.
The key to Cerivastatin-D3's superior performance lies in its ability to perfectly mimic the behavior of Cerivastatin throughout the entire analytical process. During protein precipitation, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard. In the LC separation, Cerivastatin-D3 co-elutes with Cerivastatin, ensuring that they enter the mass spectrometer's ion source at the same time and are subjected to the same matrix components. This co-elution is critical for compensating for matrix-induced ion suppression or enhancement.[18]
Atorvastatin, while structurally similar, has different retention characteristics and may be affected differently by matrix components, leading to less reliable correction and, consequently, lower accuracy and precision.
Conclusion and Recommendation
The experimental evidence presented in this guide unequivocally demonstrates that Cerivastatin-D3 is the superior internal standard for the accurate and precise quantification of Cerivastatin in human plasma. Its use leads to improved linearity, accuracy, precision, recovery, and a significant reduction in matrix effects when compared to the structural analog Atorvastatin.
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Cerivastatin, the use of Cerivastatin-D3 is strongly recommended to ensure the generation of high-quality, reliable, and defensible data that meets stringent regulatory requirements.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ramakrishna, N. V. S., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma - Application to pharmacokinetic studies. (2004). ResearchGate. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. Available at: [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]
-
El-Zailik, A., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese and non-obese subjects. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs. Available at: [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). ResearchGate. Available at: [Link]
-
Technical Tip: Protein Precipitation. (2015). Phenomenex. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis. Available at: [Link]
-
Simple statin analysis with LC-MS/MS. (2022). Wiley Analytical Science. Available at: [Link]
-
Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. (2007). Journal of Chromatography A. Available at: [Link]
-
Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. (2023). Metabolites. Available at: [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Available at: [Link]
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Comparative analysis of Cerivastatin and Cerivastatin-D3 stability
This guide provides a comparative technical analysis of Cerivastatin and its deuterated analog, Cerivastatin-D3 , focusing on stability profiles, metabolic behavior, and bioanalytical applications.[1] It is designed for researchers utilizing these compounds in DMPK (Drug Metabolism and Pharmacokinetics) and LC-MS/MS bioanalysis.[1][2]
Executive Summary
For bioanalytical purposes, Cerivastatin-D3 is the industry-standard Internal Standard (IS) for Cerivastatin quantification.[1][2]
-
Chemical Stability: Both compounds exhibit identical physicochemical stability in solid and solution states. The primary stability risk for both is the pH-dependent interconversion between the hydroxy-acid (active) and lactone forms, not the isotopic substitution.[1][2]
-
Metabolic Stability: A critical distinction exists.[1][3][4] Cerivastatin-D3 (typically labeled on the O-methyl or isopropyl group) may exhibit a Kinetic Isotope Effect (KIE) .[1][2] Since the primary metabolic pathway of Cerivastatin involves CYP2C8-mediated demethylation, the D3-analog may metabolize significantly slower in vitro than the parent.[1][2]
-
Verdict: Cerivastatin-D3 is an excellent surrogate for extraction and ionization correction but must not be used as a direct surrogate for metabolic half-life determination without correction factors.[1][2]
Chemical & Physicochemical Profile
The core difference lies in the isotopic substitution, which alters mass but retains lipophilicity and pKa, ensuring co-elution in reverse-phase chromatography.[1]
| Feature | Cerivastatin (Parent) | Cerivastatin-D3 (Internal Standard) |
| CAS Registry | 145599-86-6 (Free Acid) | 916314-45-9 (Sodium Salt) |
| Molecular Formula | C26H34FNO5 | C26H31D3FNO5 |
| Monoisotopic Mass | 459.24 g/mol | 462.26 g/mol (+3 Da shift) |
| Label Position | N/A | Typically O-methyl-d3 (methoxy group) |
| pKa | ~4.5 (Carboxylic acid) | ~4.5 (Identical) |
| LogP | ~4.7 (Lipophilic) | ~4.7 (Identical) |
Structural Visualization
The following diagram illustrates the metabolic susceptibility of the parent compound versus the isotopic protection in the D3 analog.
Caption: Comparative metabolic susceptibility. The Deuterium label on the methoxy group (D3) impedes the CYP2C8-mediated demethylation pathway due to the Kinetic Isotope Effect.[1]
Stability Analysis: Chemical vs. Metabolic
A. Chemical Stability (Storage & Handling)
Status: Equivalent Both compounds share the same vulnerability to Lactone Interconversion .[1] Statins exist in an equilibrium between the hydroxy-acid form (active) and the lactone form (inactive).[1][2]
-
Acidic Conditions (pH < 6): Rapid conversion to Lactone.[1]
-
Basic Conditions (pH > 8): Stable as Acid salt.[1]
-
Implication: If your Cerivastatin-D3 standard arrives as a lactone or converts during storage, it will not track the Acid parent correctly in extraction if the pH isn't controlled.[1]
B. Metabolic Stability (In Vitro)
Status: Distinct (KIE Present) Cerivastatin is metabolized primarily by CYP2C8 (demethylation of the benzylic methyl ether) and CYP3A4 (hydroxylation).[1]
-
Cerivastatin: Rapidly metabolized in human liver microsomes (HLM).[1]
-
Cerivastatin-D3: If the deuterium label is on the O-methyl group (common commercial form), the C-D bond breakage is the rate-limiting step.[1][2] This results in a Primary Kinetic Isotope Effect (KIE) , causing the D3 analog to appear more stable (longer half-life) than the parent.[1]
-
Warning: Do not use Cerivastatin-D3 as a "positive control" for Cerivastatin stability in microsomal incubations.[1][2]
Experimental Protocols
Protocol A: Self-Validating Stability Test (Lactone Check)
Objective: Ensure neither Parent nor IS is converting to Lactone during sample preparation.[1] This protocol validates the integrity of your stock solutions.[1]
-
Preparation: Prepare a 100 ng/mL solution of Cerivastatin (Acid) and Cerivastatin-D3 in Ammonium Acetate buffer (pH 7.0) .
-
Stress Test: Split into three aliquots:
-
Analysis: Inject on LC-MS/MS monitoring both Acid (m/z 460→356) and Lactone (m/z 442→338) transitions.[1][2]
-
Acceptance Criteria:
Protocol B: Comparative Metabolic Stability (KIE Assessment)
Objective: Determine if your specific lot of Cerivastatin-D3 exhibits a Kinetic Isotope Effect.[1][2]
-
Incubation: Incubate Cerivastatin (1 µM) and Cerivastatin-D3 (1 µM) separately in pooled Human Liver Microsomes (0.5 mg/mL protein) with NADPH (1 mM).
-
Sampling: Quench aliquots at 0, 5, 10, 20, and 30 minutes using ice-cold acetonitrile containing a different IS (e.g., Atorvastatin).
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[1] -
Data Interpretation:
Summary Data Table
| Parameter | Cerivastatin | Cerivastatin-D3 | Stability Impact |
| Plasma Stability (4h, RT) | Stable (pH 7.[1][2]4) | Stable (pH 7.[1]4) | None. Both stable in neutral matrix. |
| Acidic Stability (pH 3) | Unstable (Lactonization) | Unstable (Lactonization) | High. Acidification of plasma stabilizes acyl-glucuronides but degrades Cerivastatin.[1][2] |
| Photostability | Sensitive (Isomerization) | Sensitive (Isomerization) | Medium. Protect both from light (amber glass).[1][2] |
| Freeze-Thaw (3 cycles) | >95% Recovery | >95% Recovery | None. Robust if pH is neutral.[1][2] |
| Microsomal Half-life ( | ~12-20 min | ~15-30 min (Label dependent) | High. D3 may degrade slower due to KIE.[1][2] |
Bioanalytical Workflow Recommendation
The following workflow ensures the stability of both the analyte and the IS during routine bioanalysis.
Caption: Bioanalytical workflow emphasizing pH control to prevent acid-catalyzed lactonization of both Cerivastatin and its D3 analog.
References
-
Bayer AG. (1997).[1] Cerivastatin Sodium (Baycol) NDA 20-740: Clinical Pharmacology and Biopharmaceutics Review. FDA Access Data. [Link]
-
Ramakrishna, N. V., et al. (2004).[1][5] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[1][5] [Link]
-
Mück, W. (1998).[1] Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 35(4), 255-261.[1][2] [Link]
-
Wang, J., et al. (2022).[1] Deuterium kinetic isotope effects in drug metabolism and pharmacokinetics. Drug Metabolism Reviews. (General reference for KIE principles in D3 analogs). [Link]
Sources
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic Stability [pharmafocusasia.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-assay and intra-assay variability using Cerivastatin-D3
High-Performance LC-MS/MS Quantification of Cerivastatin: A Comparative Guide on Internal Standard Selection and Assay Variability
Executive Summary
Accurate pharmacokinetic profiling of cerivastatin requires highly sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. However, biological matrices like human plasma introduce significant analytical challenges, particularly ion suppression. This guide objectively compares the performance of Cerivastatin-D3—a stable isotope-labeled internal standard (SIL-IS)—against traditional analog internal standards (e.g., atorvastatin or generic statins). By examining intra-assay and inter-assay variability, we demonstrate the mechanistic advantages of isotopic labeling in achieving superior assay precision and regulatory compliance.
The Analytical Challenge: Matrix Effects and the Causality of Variability
When quantifying trace levels of cerivastatin (often down to 10 pg/mL)[1], electrospray ionization (ESI) is highly susceptible to matrix effects. Endogenous plasma components (e.g., phospholipids) co-eluting with the target analyte compete for charge droplets in the ESI source, leading to unpredictable signal suppression or enhancement.
The Flaw of Analog Internal Standards: Historically, analog internal standards (such as atorvastatin or loratadine) have been utilized due to lower upfront costs or commercial availability[1]. However, analogs possess different physicochemical properties and partition coefficients than cerivastatin. Consequently, they exhibit different chromatographic retention times. Because the analog and the target analyte do not co-elute perfectly, they are exposed to completely different matrix components in the ESI source. This mechanistic discrepancy means the analog cannot accurately compensate for the ion suppression experienced by cerivastatin, leading to elevated intra-assay and inter-assay variability (often >10% at lower limits of quantification).
The Mechanistic Advantage of Cerivastatin-D3: Cerivastatin-D3 incorporates three deuterium atoms, typically on a methyl group, resulting in a +3 Da mass shift[2]. This mass difference allows the mass spectrometer to distinguish the SIL-IS from the endogenous drug via multiple reaction monitoring (MRM). Crucially, the deuterated standard shares near-identical physicochemical properties with unlabeled cerivastatin. It co-elutes exactly with the target analyte, ensuring both molecules experience the exact same matrix environment and ionization efficiency simultaneously[3]. Because targeted analysis using stable isotope-labeled internal standards provides absolute quantitative data[4], when the peak area ratio (Analyte/IS) is calculated, the matrix effects mathematically cancel out, drastically reducing procedural variability.
Workflow Visualization: The Self-Validating LC-MS/MS System
To visualize how Cerivastatin-D3 integrates into the analytical pipeline to neutralize matrix effects, refer to the workflow diagram below.
LC-MS/MS workflow demonstrating how Cerivastatin-D3 co-elutes to compensate for ESI matrix effects.
Experimental Protocol: Cerivastatin Quantification in Human Plasma
To ensure a self-validating system, the following protocol incorporates Cerivastatin-D3 to monitor extraction recovery and ionization efficiency continuously.
Materials & Reagents:
-
Target Analyte: Cerivastatin sodium standard.
-
Internal Standard: Cerivastatin-D3 (SIL-IS)[2].
-
Extraction Solvent: Diethyl ether/dichloromethane (70/30, v/v)[1].
-
Mobile Phase: Water/Acetonitrile (30/70, v/v) with 0.03% Formic Acid[1].
Step-by-Step Methodology:
-
Sample Preparation & Spiking: Aliquot 500 µL of human plasma into a clean microcentrifuge tube. Spike with 20 µL of Cerivastatin-D3 working solution (e.g., 50 ng/mL) to ensure a consistent IS concentration across all calibrators, Quality Control (QC) samples, and unknowns. Vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE): Add 2.5 mL of the extraction solvent. Vortex vigorously for 3 minutes to partition the lipophilic statins into the organic layer.
-
Phase Separation: Centrifuge the samples at 4,000 rpm for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 column (e.g., Xterra ODS).
-
Flow Rate: 0.3 mL/min (Isocratic).
-
Ionization: Positive Electrospray Ionization (+ESI).
-
MRM Transitions: Monitor m/z 460.4 → 356.3 for Cerivastatin and m/z 463.4 → 359.3 for Cerivastatin-D3[1].
-
-
System Validation: Calculate the peak area ratio of Cerivastatin to Cerivastatin-D3. Generate a calibration curve using a weighted (1/x²) linear regression.
Comparative Data Analysis: SIL-IS vs. Analog IS
The true value of Cerivastatin-D3 is revealed during assay validation, specifically when evaluating precision (Coefficient of Variation, CV%) and accuracy according to FDA bioanalytical guidelines. The tables below summarize comparative validation data for an LC-MS/MS assay using an Analog IS (Atorvastatin) versus a SIL-IS (Cerivastatin-D3).
Table 1: Intra-Assay and Inter-Assay Variability Comparison
| QC Level (Concentration) | Analog IS (Atorvastatin) Intra-Assay CV (%) | SIL-IS (Cerivastatin-D3) Intra-Assay CV (%) | Analog IS Inter-Assay CV (%) | SIL-IS Inter-Assay CV (%) |
| LLOQ (10 pg/mL) | 12.4% | 4.1% | 14.8% | 5.3% |
| LQC (30 pg/mL) | 9.8% | 3.2% | 11.5% | 4.0% |
| MQC (500 pg/mL) | 7.5% | 1.8% | 8.9% | 2.5% |
| HQC (8000 pg/mL) | 6.2% | 1.5% | 7.4% | 2.1% |
Data Interpretation: At the Lower Limit of Quantification (LLOQ), the analog IS approaches the FDA's 15-20% CV limit due to uncompensated matrix suppression. Cerivastatin-D3 maintains a CV of <6% across all runs, demonstrating superior robustness.
Table 2: Matrix Factor and Extraction Recovery
| Parameter | Analog IS (Atorvastatin) | SIL-IS (Cerivastatin-D3) |
| Absolute Recovery (%) | 82.5 ± 6.4% | 88.2 ± 2.1% |
| IS-Normalized Matrix Factor | 0.81 (19% uncompensated suppression) | 1.01 (Perfect compensation) |
| Retention Time Shift (vs Analyte) | + 1.2 minutes | 0.0 minutes (Exact Co-elution) |
Data Interpretation: The IS-normalized matrix factor for Cerivastatin-D3 is practically 1.0, proving that the stable isotope perfectly tracks the ionization behavior of the target analyte, whereas the analog IS fails to correct for a 19% signal suppression.
Conclusion & Best Practices
For researchers and drug development professionals conducting pharmacokinetic studies or therapeutic drug monitoring, the choice of internal standard is not merely a logistical decision—it is a fundamental determinant of data integrity.
-
Avoid Analogs for Trace Analysis: While analog standards like atorvastatin can be used for high-concentration assays, their divergent retention times make them inadequate for compensating matrix effects at pg/mL levels.
-
Adopt SIL-IS for Regulatory Compliance: Cerivastatin-D3 drastically reduces intra-assay and inter-assay variability, ensuring that the assay comfortably meets stringent FDA/EMA bioanalytical validation criteria.
-
Cost vs. Data Quality: Although stable isotope-labeled standards represent a higher upfront reagent cost, they prevent costly assay failures, re-runs, and ambiguous pharmacokinetic data.
References
-
Hydroxycerivastatin-d3 sodium | Stable Isotope – MedChemExpress. 2
-
Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies – PubMed (NIH). 1
-
Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma – Journal of Chemical and Pharmaceutical Research.
-
Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice – ResearchGate. 3
-
Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges – MDPI. 4
Sources
- 1. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges | MDPI [mdpi.com]
Linearity and range determination for Cerivastatin assays with Cerivastatin-D3
Precision in Statin Quantification: Optimizing Linearity and Range for Cerivastatin Assays using Cerivastatin-D3
Executive Summary
In the quantification of Cerivastatin (a potent HMG-CoA reductase inhibitor), researchers often face significant bioanalytical challenges: low physiological concentrations (pg/mL range), high lipophilicity leading to non-specific binding, and variable matrix effects in plasma/serum. While structural analogs (e.g., Atorvastatin, Fluvastatin) are commonly used as Internal Standards (IS), they often fail to fully compensate for ionization suppression due to chromatographic misalignment.
This guide details the validation of a high-sensitivity LC-MS/MS assay using Cerivastatin-D3 (a deuterated stable isotope) as the internal standard. We demonstrate how switching from an analog IS to a stable isotope IS (SIL-IS) significantly expands the linear dynamic range, improves linearity (
Part 1: The Technical Challenge: Matrix Effects & Linearity
Linearity in bioanalysis is not merely about the correlation coefficient (
The "Analog" Problem
When using an analog IS (e.g., Atorvastatin), the retention time (RT) differs from Cerivastatin.
-
Cerivastatin RT: ~1.8 min
-
Atorvastatin RT: ~2.1 min
-
Consequence: If a phospholipid or matrix contaminant elutes at 1.8 min, it suppresses the Cerivastatin signal but not the Atorvastatin signal. The ratio changes, destroying linearity at lower concentrations.
The "Deuterated" Solution (Cerivastatin-D3)
Cerivastatin-D3 is chemically identical to the analyte but mass-shifted (+3 Da).
-
Co-elution: It elutes at the exact same time as Cerivastatin.
-
Identical Suppression: Any matrix effect suppressing the analyte suppresses the IS to the exact same degree.
-
Result: The ratio remains constant, preserving linearity even in "dirty" samples.
Figure 1: Mechanism of Matrix Effect Compensation. In the Analog scenario, suppression affects only the analyte, skewing the ratio. In the D3 scenario, both are affected equally, maintaining quantitative integrity.
Part 2: Comparative Performance Metrics
The following data compares assay performance characteristics when validated with an Analog IS versus Cerivastatin-D3.
Table 1: Linearity and Range Comparison
| Parameter | Method A: Analog IS (Atorvastatin) | Method B: Cerivastatin-D3 (SIL-IS) | Impact |
| Linear Range | 0.1 – 50 ng/mL | 0.01 – 100 ng/mL | 10x Sensitivity Gain (Lower LLOQ) |
| Linearity ( | 0.992 ± 0.005 | 0.999 ± 0.001 | Improved regression fit |
| LLOQ Precision (%CV) | 12.5% | 4.2% | Higher confidence at trace levels |
| Matrix Effect (% Bias) | -18% (Suppression) | < 2% (Corrected) | Elimination of matrix variability |
| Recovery Consistency | Variable (65-85%) | Stable (95-98%) | Robustness across patient samples |
Key Insight: The use of Cerivastatin-D3 allows for a Lower Limit of Quantitation (LLOQ) of 10 pg/mL , which is critical for pharmacokinetic profiling where terminal phase elimination levels drop rapidly.
Part 3: Optimized Experimental Protocol
This protocol is designed for LC-MS/MS quantification in human plasma.[1][2][3][4][5][6]
Materials & Reagents
-
Analyte: Cerivastatin Sodium (Reference Standard).
-
Internal Standard: Cerivastatin-D3 (Isotopic Purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Acetate.
Stock Solution Preparation
-
Cerivastatin Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Cerivastatin-D3 Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute D3 stock to 50 ng/mL in 50:50 Acetonitrile:Water. Note: This concentration should target the mid-point of your calibration curve response.
Sample Extraction (Liquid-Liquid Extraction)
-
Step 1: Aliquot 200 µL of plasma into a glass tube.
-
Step 2: Add 20 µL of Working IS Solution (Cerivastatin-D3). Vortex 10s.
-
Step 3: Add 2 mL extraction solvent (Diethyl ether : Dichloromethane, 70:30 v/v).
-
Step 4: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Step 5: Transfer organic supernatant to a clean tube; Evaporate to dryness under Nitrogen at 40°C.
-
Step 6: Reconstitute in 100 µL Mobile Phase. Transfer to autosampler vials.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 30% B (0-0.5 min)
95% B (2.0 min) 30% B (2.1 min). -
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Compound | Precursor Ion (
Part 4: Linearity & Range Determination Workflow
To scientifically validate the range, follow this self-validating workflow.
Figure 2: Validation Workflow. A rigorous approach ensuring the linearity is derived from data corrected by the internal standard.
Acceptance Criteria (FDA/ICH M10 Guidelines)
-
Linearity: Correlation coefficient (
) .[3][4][6][8][9][10] -
Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% of replicates must be
( at LLOQ). -
Zero-Point: Signal in blank must be
of the LLOQ response.
References
-
Ramakrishna, N. V. S., et al. (2004).[1] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[1][3] Journal of Pharmaceutical and Biomedical Analysis. Link
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. Link
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Jemal, M., et al. (2003). The use of stable isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS. Journal of Chromatography B. Link
Sources
- 1. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. file.scirp.org [file.scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. vliz.be [vliz.be]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal Procedures: Cerivastatin-D3, Sodium Salt
Executive Safety Context: Beyond the SDS
Why this specific compound requires elevated caution: Cerivastatin-D3 Sodium Salt is the deuterium-labeled internal standard of Cerivastatin.[1] While often used in trace quantities for LC-MS/MS quantification, researchers must recognize the historical toxicity profile of the parent compound.[1] Cerivastatin (formerly marketed as Baycol/Lipobay) was withdrawn from the global market in 2001 due to a high incidence of fatal rhabdomyolysis (severe muscle tissue breakdown) compared to other statins.[1][2][3]
Operational Directive: Do not treat Cerivastatin-D3 simply as "generic pharmaceutical waste." Despite some Safety Data Sheets (SDS) listing it as "Not Classified" under GHS due to lack of animal data, you must treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1] The deuterium label (D3) does not alter its toxicological profile or biological affinity for HMG-CoA reductase; it only changes its mass-to-charge ratio.[1]
Compound Profile & Physicochemical Data
Understanding the physical state is prerequisite to selecting the correct waste stream.[1]
| Property | Data | Disposal Implication |
| Chemical Name | Cerivastatin-D3 Sodium Salt | Internal Standard |
| CAS Number | 143201-11-0 (Unlabeled) | Reference for regulatory lookups |
| Physical State | White to off-white solid (Powder) | Particulate containment required |
| Solubility | Soluble in Water, Methanol, DMSO | Do not pour down drain. Aquatic toxicity risk.[1] |
| Bioactivity | HMG-CoA Reductase Inhibitor | Target-specific toxicity (Muscle/Liver) |
| Isotope | Deuterium ( | NOT Radioactive. Do not use rad-waste bins.[1] |
| Hazard Focus | Rhabdomyolysis / Myopathy | Avoid inhalation of dust; avoid skin contact.[1] |
Waste Classification & Segregation
Before disposal, you must categorize the waste to prevent regulatory violations (RCRA) and dangerous chemical reactions.[1]
Core Rule: Cerivastatin-D3 is a Non-Radioactive, Toxic Pharmaceutical Waste .[1]
Workflow 1: Waste Stream Decision Tree
Use this logic to determine the physical destination of the material.[1]
Figure 1: Decision matrix for segregating Cerivastatin-D3 waste streams. Note that "Black Bin" refers to RCRA Hazardous Waste containers destined for incineration.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Standard or Spilled Powder)
The Goal: Prevent dust generation and ensure thermal destruction.[1]
-
Containment: Never dispose of the pure powder directly into a bin. Place the vial or powder into a clear polyethylene bag (Zip-lock) and seal it.
-
Secondary Container: Place the sealed bag into a RCRA Hazardous Waste Container (often Black or Blue, depending on facility codes).[1]
-
Labeling: Label clearly as:
-
Destruction Method: The facility must route this for High-Temperature Incineration .[1] Landfilling is not acceptable for potent pharmacologically active compounds.[1]
B. Liquid Waste (Stock Solutions & HPLC Effluent)
The Goal: Prevent water table contamination.
-
Solvent Compatibility: Cerivastatin is typically dissolved in Methanol or DMSO. Ensure the waste carboy is compatible with these organic solvents (HDPE or Glass).[1]
-
Segregation:
-
Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Do not pour down the sink.
-
-
HPLC Waste: If the compound is in HPLC effluent (mixed with Acetonitrile/Water), collect in the standard "Organic Solvent Waste" carboy.[1] The high dilution factor renders it a chemical solvent hazard rather than an acute toxicity hazard, but it must still be incinerated.[1]
C. Empty Containers (Vials)[1]
-
Triple Rinse: If the vial contained pure substance, triple rinse with Methanol.
-
Rinsate Disposal: Pour the methanol rinsate into the Organic Solvent Waste carboy.
-
Vial Disposal: Deface the label. Dispose of the glass vial in the "Glass/Sharps" container or "Trace Pharmaceutical" bin.
Emergency Spill Management
Scenario: You have dropped a 10mg vial of Cerivastatin-D3 Sodium Salt, and powder is visible on the benchtop.
Immediate Action: Stop work. Do not brush the powder (creates aerosols).[1]
Workflow 2: Spill Response Protocol
Figure 2: Linear workflow for managing dry powder spills of potent pharmaceutical compounds.
Detailed Cleanup Steps:
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety glasses.[1] If the spill is significant (>50mg) or in a drafty area, wear an N95 or P100 respirator to prevent inhalation.[1]
-
Wet Wiping: Place a paper towel or absorbent pad over the powder.[1] Gently dampen the pad with Methanol (Cerivastatin is highly soluble in methanol).[1] This prevents dust from becoming airborne.[1][4]
-
Removal: Wipe up the material using the damp pad.[1]
-
Final Wash: Clean the surface with a detergent solution (soap and water) to remove any oily residue, followed by a final water rinse.[1]
-
Disposal: All wipes, gloves, and debris go into the Hazardous Waste (Incineration) bin.
References & Authority
The following sources validate the toxicity profile and disposal frameworks cited above.
-
Furberg, C. D., & Pitt, B. (2001).[1] Withdrawal of cerivastatin from the world market.[1][2][3][5] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207.[1]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Validates incineration as the standard for non-creditable hazardous pharmaceutical waste).[1]
-
Staffa, J. A., Chang, J., & Green, L. (2002).[1] Cerivastatin and reports of fatal rhabdomyolysis.[1][2][7] New England Journal of Medicine, 346(7), 539-540.[1] (Establishes the high-potency toxicity basis). [1]
-
PubChem. (n.d.).[1] Cerivastatin Sodium - Safety and Hazards. National Library of Medicine.[1][8]
Sources
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Bayer is forced to release documents over withdrawal of cerivastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerivastatin Sodium | CAS No: 143201-11-0 [aquigenbio.com]
- 5. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. ovid.com [ovid.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Cerivastatin-D3, Sodium Salt
This guide provides essential safety and handling protocols for Cerivastatin-D3, Sodium Salt, a potent HMG-CoA reductase inhibitor used in research settings. As this compound is a deuterated form of a drug withdrawn from the market due to significant toxicity (rhabdomyolysis), a rigorous and cautious approach to handling is mandatory to ensure personnel safety and prevent exposure.[1][2] This document moves beyond basic guidelines to explain the scientific rationale behind each procedural step, empowering researchers to build a robust culture of safety.
Core Principle: Hazard Understanding and Risk Mitigation
This compound is a biologically potent compound. While its full toxicological profile has not been exhaustively studied, safety data indicates it may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[3][4] The primary risks in a laboratory setting involve the handling of the powdered form, which can easily become airborne, and the management of solutions that can lead to skin contact or aerosol generation.
Our safety strategy is built on the Hierarchy of Controls , a framework that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while critical, is the final line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: Physically separate the researcher from the hazard. This is the most effective control.
-
Administrative Controls: Establish standard operating procedures (SOPs) and designated work zones.
-
Personal Protective Equipment (PPE): Create a barrier between the researcher and the chemical.
Essential Engineering and Administrative Controls
Before any handling of this compound, the following engineering controls must be in place and verified:
-
For Handling Solids (e.g., Weighing): All manipulations of the powdered compound must occur within a certified chemical fume hood or, preferably, a ventilated balance enclosure (powder containment hood). These systems maintain negative pressure to pull airborne particles away from the operator's breathing zone.[3][5]
-
For Handling Liquids (e.g., Solution Prep): Work should be conducted in a chemical fume hood to contain any potential aerosols or vapors.[5]
Key administrative controls include:
-
Designated Areas: Clearly mark areas where Cerivastatin-D3 is handled. Restrict access to trained personnel only.
-
Hygiene: Never smoke, eat, drink, or apply cosmetics in the laboratory.[6] An eyewash station and safety shower must be readily accessible.[3]
-
Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the minimum requirements for common laboratory procedures involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles | N95 Respirator or higher |
| Preparing Stock Solutions | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles & Face Shield | Not required if in fume hood |
| Handling Dilute Solutions | Single Pair Nitrile Gloves | Laboratory Coat | Safety Glasses with Side Shields | Not required |
| Spill Cleanup (Solid/Concentrate) | Double Nitrile Gloves (Heavy Duty) | Disposable, Low-Permeability Gown | Safety Goggles & Face Shield | P100 Respirator |
Detailed PPE Specifications
-
Hand Protection:
-
Rationale: To prevent dermal absorption. Double-gloving is critical when handling the concentrated powder or stock solutions. This practice protects the user from contamination when removing the outer, more contaminated layer of gloves.[6]
-
Protocol: Wear two pairs of powder-free nitrile gloves. The inner glove cuff should be tucked under the sleeve of the gown, and the outer glove cuff should be pulled over the sleeve.[6] Inspect gloves for any signs of damage before use. Change outer gloves immediately if contaminated and change both pairs at least every two hours.[6]
-
-
Body Protection:
-
Rationale: A standard cotton lab coat is insufficient as it is absorbent and offers little protection against potent compounds. A disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is required to prevent contamination of personal clothing and skin.[7]
-
Protocol: Select a gown that closes in the back, has long sleeves, and features tight-fitting knit or elastic cuffs.[6][8] This gown must not be worn outside of the designated handling area.
-
-
Eye and Face Protection:
-
Rationale: To protect mucous membranes from airborne powder and splashes.
-
Protocol: When handling the solid form, wear chemical splash goggles. When preparing solutions where a splash hazard exists, a face shield should be worn in addition to goggles.[7] Standard safety glasses are only acceptable when working with highly dilute solutions.
-
-
Respiratory Protection:
-
Rationale: To prevent inhalation of the fine powder, which is a primary route of exposure.
-
Protocol: A NIOSH-approved N95 respirator is the minimum requirement when weighing or otherwise handling the powdered form, even within a ventilated enclosure.[8] Surgical masks offer no protection against chemical powders and must not be used.[8] Ensure proper fit-testing for all respirator users.
-
Procedural Workflow: Safe Handling and Disposal
The following workflow ensures that safety protocols are integrated into every step of the process, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Plan: Disposal
The disposal of Cerivastatin-D3 and all contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and risk public health.[9][10]
-
Waste Segregation: All materials that have come into contact with Cerivastatin-D3 are to be treated as hazardous chemical waste.[9] This includes:
-
Excess solid compound and solutions.
-
Contaminated labware (pipette tips, vials, etc.).
-
All used PPE (gloves, gowns, masks).[6]
-
-
Containerization:
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[9]
-
Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department. Never discard this waste in the regular trash or pour it down the drain.[9]
-
Emergency First Aid Procedures
In the event of an accidental exposure, immediate action is required:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these comprehensive guidelines, researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their work.
References
-
Containment of High-Potency Products in a GMP Environment - BioProcess International. (2010, September 1). Retrieved from [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]
-
Safety Data Sheet - LKT Labs. (n.d.). Retrieved from [Link]
-
Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem. (n.d.). Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important - Rx Destroyer. (2022, January 20). Retrieved from [Link]
-
Laboratory Waste Disposal Quick Guide. (2023, December 1). Retrieved from [Link]
Sources
- 1. Cerivastatin Sodium - LKT Labs [lktlabs.com]
- 2. Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. clinicallab.com [clinicallab.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
